molecular formula C10H13BrN2 B1442331 5-Bromo-2-(piperidin-4-YL)pyridine CAS No. 845788-60-5

5-Bromo-2-(piperidin-4-YL)pyridine

Cat. No.: B1442331
CAS No.: 845788-60-5
M. Wt: 241.13 g/mol
InChI Key: NJJRJGVTDADMTP-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) is a high-value chemical building block integral to modern drug discovery and medicinal chemistry. This compound features a fused pyridine and piperidine structure, two nitrogen-containing heterocycles that are fundamental scaffolds in over 60% of unique small-molecule drugs approved by the U.S. FDA . The molecular framework allows for precise positioning of substituents, while the basic piperidine nitrogen can be protonated at physiological pH, facilitating critical ionic interactions with biological targets . The primary research value of this compound lies in its dual functionality as both a scaffold and a versatile synthetic intermediate. The piperidin-4-yl group provides a three-dimensional, rigid element that can enhance binding affinity to complex protein active sites . The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . This makes it particularly valuable in the synthesis of potential pharmaceutical agents. Key Specifications: • CAS Number: 845788-60-5 • Molecular Formula: C10H13BrN2 • Molecular Weight: 241.13 g/mol • Purity: ≥98% • Storage: Store in a cool, dark, and well-ventilated place, sealed in a dry container at 2-8°C . Hazard and Safety Information: Signal Word: Warning . Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and only use it in a chemical fume hood . Usage Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJRJGVTDADMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance and Synthetic Overview

5-Bromo-2-(piperidin-4-yl)pyridine is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core linked to a piperidine moiety, is a common motif in a wide array of biologically active molecules and pharmaceutical agents. The strategic placement of the bromine atom provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space in lead optimization campaigns.

The synthesis of this key intermediate, however, is not without its challenges. The principal difficulties lie in achieving regioselective functionalization of the pyridine ring and managing the reactivity of the piperidine nitrogen. This guide provides a comprehensive overview of the most effective and field-proven synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We will explore three primary retrosynthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections. For this compound, three primary disconnections guide our synthetic strategies.

G cluster_strategies Primary Retrosynthetic Disconnections cluster_precursors Key Precursor Classes Target This compound S1 Strategy A: C-C Bond Formation Target->S1 Disconnect (a) Py-Pip C-C Bond S2 Strategy B: Pyridine Ring Reduction Target->S2 Disconnect (b) Reduce Pyridine Precursor S3 Strategy C: Organometallic Addition Target->S3 Disconnect (a) Py-Pip C-C Bond P1 2,5-Dihalopyridine + Piperidine Organometallic S1->P1 P2 5-Bromo-2-(pyridin-4-yl)pyridine S2->P2 P3 2-Metallo-5-bromopyridine + N-Protected-4-piperidone S3->P3

Caption: High-level retrosynthetic analysis of this compound.

  • Disconnection (a): Breaking the carbon-carbon bond between the pyridine and piperidine rings. This is the most direct approach and points toward cross-coupling methodologies (Strategy A) or organometallic additions (Strategy C).

  • Disconnection (b): This approach avoids forming the central C-C bond directly. Instead, it involves the synthesis of a 5-bromo-2-(pyridin-4-yl)pyridine precursor, followed by the chemical reduction of the precursor's pyridyl group to the target piperidine (Strategy B).

Strategy A: Palladium-Catalyzed C-C Cross-Coupling

This strategy represents one of the most versatile and widely used methods in modern organic synthesis for constructing C(sp²)-C(sp³) bonds.[1] The core principle involves coupling a pyridine electrophile with a piperidine-based nucleophile (or vice-versa) using a palladium catalyst.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a robust method that couples an organoboron compound with an organic halide.[1][2] In this context, the most common approach involves the reaction of a 2,5-disubstituted pyridine with a piperidine-4-yl boronic acid or ester derivative.

Causality of Experimental Design: The choice of a 2-chloro-5-bromopyridine or 2,5-dibromopyridine as the starting material is strategic. In palladium-catalyzed couplings, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3][4] This inherent reactivity difference allows for selective coupling. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bond at the 2-position, necessitating careful optimization of reaction conditions to achieve the desired regioselectivity. The use of a nitrogen-protecting group on the piperidine, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions, such as N-arylation via Buchwald-Hartwig amination.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2,5-dibromopyridine with a pre-formed piperidine boronic ester, followed by deprotection.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-5-bromo-2-(piperidin-4-yl)pyridine.

  • Boc Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution), and stir at room temperature for 1-4 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, neutralize the salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry and concentrate the organic extracts to yield the final product, this compound.

G cluster_workflow Suzuki Coupling Workflow Setup 1. Combine Reactants (2,5-Dibromopyridine, Boronic Ester, Pd Catalyst, Base) Solvent 2. Add Degassed Solvent (Dioxane/H2O) Setup->Solvent React 3. Heat (85-95 °C) Monitor by TLC/LC-MS Solvent->React Workup 4. Aqueous Workup & Extraction React->Workup Purify1 5. Column Chromatography Workup->Purify1 Deprotect 6. Boc Deprotection (TFA or HCl) Purify1->Deprotect Isolate 7. Neutralization & Final Isolation Deprotect->Isolate

Sources

Navigating the Solubility of 5-Bromo-2-(piperidin-4-YL)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-(piperidin-4-YL)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, combining a brominated pyridine core with a piperidine substituent, presents a unique physicochemical profile that dictates its behavior in various solvent systems. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This in-depth technical guide addresses the critical knowledge gap regarding the solubility of this compound in organic solvents. In the absence of publicly available quantitative data, this whitepaper provides a robust predictive analysis of its solubility based on first principles of chemical structure and polarity. Furthermore, it equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of critical physicochemical hurdles. Among these, solubility stands as a gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's solubility in a diverse range of solvents is not merely academic; it is a cornerstone of rational drug design and process development.

This compound, with its synthetically versatile handles, is a valuable building block in the construction of complex molecular entities. However, a notable gap exists in the scientific literature concerning its quantitative solubility in common organic solvents. This guide aims to bridge that gap by providing a foundational understanding of its expected solubility behavior and empowering researchers with the tools to generate this critical data in-house.

Predicting the Solubility Profile of this compound

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. By dissecting the structure of this compound, we can make informed predictions about its solubility.

The molecule can be deconstructed into two key structural motifs: the 5-bromopyridine ring and the piperidine ring .

  • The Pyridine Moiety: Pyridine (C₅H₅N) is a polar, aromatic heterocycle.[1] The nitrogen atom's lone pair of electrons does not participate in the aromatic pi-system, rendering it basic and capable of hydrogen bonding.[1] Pyridine itself is miscible with water and a broad array of organic solvents.[2] The presence of a bromine atom in the 5-position increases the molecule's molecular weight and polarizability, which can influence its interactions with solvents.

  • The Piperidine Moiety: Piperidine (C₅H₁₁N) is a saturated, non-aromatic heterocycle. It is a secondary amine and is also basic. Piperidine is highly soluble in water and most organic solvents.

Synthesizing the Prediction:

The combination of these two rings in this compound results in a molecule with several key features that dictate its solubility:

  • Polarity: The presence of two nitrogen atoms and the polar carbon-bromine bond imparts a significant degree of polarity to the molecule.

  • Hydrogen Bonding Capability: The secondary amine in the piperidine ring is a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of solubility in protic solvents.

  • pKa: The basic nature of both the pyridine and piperidine nitrogens means that the compound's solubility will be highly dependent on the pH in aqueous systems. In acidic conditions, the formation of a soluble salt is expected.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to Very HighThe ability of the compound to both donate and accept hydrogen bonds will lead to strong solute-solvent interactions.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions between the polar compound and these solvents will promote dissolution.
Aprotic, Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighWhile lacking hydrogen bond donation, these solvents can still engage in favorable dipole-dipole interactions.
Nonpolar Toluene, Hexane, HeptaneLow to Very LowThe significant polarity of the compound will result in weak solute-solvent interactions compared to the strong intermolecular forces in the solid state.

It is crucial to emphasize that this table represents a scientifically grounded prediction. For precise and actionable data, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method is reliable and provides the thermodynamic solubility, which is the true saturation point of the solute in the solvent at a given temperature.

Core Principles of the Shake-Flask Method

The methodology is predicated on allowing a surplus of the solid compound to equilibrate with the solvent over a defined period. By ensuring that undissolved solid remains, it is guaranteed that the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the solubility value.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid Compound C Combine in Vial A->C B Known Volume of Solvent B->C D Agitate at Constant Temperature (e.g., 24-72h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (e.g., 0.22 µm PTFE) E->F G Dilute Aliquot of Supernatant F->G H Quantify by HPLC-UV G->H I Calculate Solubility H->I

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock, create a series of calibration standards of decreasing concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Seal the vial securely.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical for many pharmaceutical compounds.[4]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC-UV.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Advanced Topics and Considerations

For a more comprehensive understanding of solubility, researchers can explore more advanced techniques and concepts:

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method determines thermodynamic solubility. In early drug discovery, high-throughput kinetic solubility assays are often employed to quickly rank compounds. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring the concentration at which it becomes turbid.[4] It is important to recognize that kinetic solubility values are often higher than thermodynamic solubility but can be influenced by experimental conditions.

  • Impact of Solid-State Properties: The solubility of a compound is intrinsically linked to its solid-state form (e.g., polymorphs, salts, co-crystals). Different crystalline forms can exhibit different solubilities. It is therefore crucial to characterize the solid form of the material being tested.

  • Computational Solubility Prediction: In recent years, machine learning models have shown promise in predicting the solubility of organic compounds in various solvents.[5][6] These in silico tools can be valuable for prioritizing experiments and for gaining insights into the factors that govern solubility.

Conclusion

While quantitative experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, a strong predictive framework can be established based on its chemical structure. The presence of both a bromopyridine and a piperidine moiety suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar media.

For drug development professionals, however, prediction is no substitute for precise measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating the high-quality, quantitative solubility data necessary to drive informed decisions in synthesis, purification, and formulation. By systematically applying this methodology, researchers can build a comprehensive solubility profile for this compound, thereby accelerating its journey through the drug development pipeline.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • solubility experimental methods.pptx. Unknown Source.
  • Pyridine. chemeurope.com. [Link]

  • Piperidine. Wikipedia. [Link]

Sources

Technical Guide: Biological Targets & Applications of 5-Bromo-2-(piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 845788-60-5) is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a privileged scaffold for the synthesis of small-molecule inhibitors targeting G-Protein Coupled Receptors (GPCRs) —specifically GPR119 —and various protein kinases (e.g., PDK1, Smoothened).

This guide details its biological relevance, synthetic utility, and experimental applications in drug discovery.

Executive Summary

This compound acts as a bifunctional pharmacophore. Its structure combines a pyridine ring (a common bioisostere for phenyl rings, improving solubility and metabolic stability) with a piperidine moiety (a versatile secondary amine for linkage).

  • Primary Biological Target: GPR119 (Class A GPCR involved in glucose homeostasis).

  • Secondary Targets: PDK1 (Phosphoinositide-dependent kinase-1), Smoothened (SMO) (Hedgehog pathway), and Syk (Spleen tyrosine kinase).

  • Key Utility: The molecule allows for orthogonal functionalization:

    • C5-Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Piperidine Nitrogen: Ready for nucleophilic substitution, reductive amination, or amide coupling.

Primary Biological Target: GPR119

The most significant application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes (T2D) .

Mechanism of Action

GPR119 is expressed in pancreatic


-cells and intestinal L-cells. Activation by agonists containing the piperidine-pyridine motif triggers the Gs-protein signaling cascade :
  • Ligand Binding: The piperidine ring occupies the orthosteric binding pocket, mimicking endogenous lipid metabolites (e.g., oleoylethanolamide).

  • cAMP Production: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

  • Physiological Outcome:

    • Pancreas: Glucose-dependent insulin secretion (GSIS).

    • Intestine: Release of GLP-1 (Glucagon-like peptide-1) and GIP.

Structural Role (SAR)

In GPR119 agonists (e.g., analogs of MBX-2982 or GSK1292263 ), the this compound core serves as a rigid linker:

  • The Piperidine nitrogen is often capped with a carbamate (e.g., tert-butyl carbamate) or a heteroaryl group (pyrimidine/oxadiazole) to engage hydrophobic pockets.

  • The Pyridine ring (via the C5 position) connects to a polar "tail" group that interacts with the receptor surface.

Visualization: GPR119 Signaling Pathway

GPR119_Pathway Agonist GPR119 Agonist (Piperidine-Pyridine Scaffold) GPR119 GPR119 Receptor (GPCR Class A) Agonist->GPR119 Binds Gs Gs Protein (Heterotrimeric) GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade GLP1 GLP-1 Release (L-Cells) PKA->GLP1 Signaling

Caption: Activation of GPR119 by piperidine-pyridine agonists leads to cAMP accumulation and downstream insulin/GLP-1 secretion.

Secondary Targets: Kinases & Hedgehog Pathway

PDK1 (Phosphoinositide-dependent kinase-1)[3]
  • Relevance: PDK1 is a master kinase that activates Akt, S6K, and SGK, driving cancer cell proliferation.

  • Application: The scaffold is used to synthesize inhibitors where the pyridine nitrogen forms a hydrogen bond with the kinase hinge region (Glu-Lys backbone), while the piperidine group extends into the solvent-exposed region to improve solubility (See WO 2011/044157).

Smoothened (Hedgehog Pathway)
  • Relevance: Smoothened (SMO) is a GPCR-like transducer in the Hedgehog pathway, critical for embryogenesis and implicated in basal cell carcinoma.

  • Application: The 2-(piperidin-4-yl)pyridine motif is a structural homolog of the core found in Vismodegib and Sonidegib intermediates. It acts as a scaffold to orient the "head" group (often a benzamide or urea) into the deep transmembrane pocket of SMO.

Experimental Protocols

A. Synthesis of GPR119 Agonist Library (Suzuki Coupling)

Objective: To functionalize the C5-position of the pyridine ring with an aryl group.

  • Reagents:

    • Substrate: this compound (1.0 eq).

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Dissolve substrate and boronic acid in degassed solvent under N₂.

    • Add base and catalyst.

    • Heat to 90°C for 12 hours .

    • Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

B. In Vitro cAMP Functional Assay (GPR119)

Objective: To validate the biological activity of the synthesized derivative.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Method (HTRF - Homogeneous Time-Resolved Fluorescence):

    • Seed cells (2,000 cells/well) in a 384-well plate.

    • Add IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

    • Incubate with test compounds (10-point dose-response, 1 nM to 10 µM) for 30 minutes at 37°C.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665/620). Plot sigmoidal dose-response curves to determine EC₅₀ .

Synthesis Workflow Visualization

This diagram illustrates the divergent synthesis potential of the scaffold.

Synthesis_Workflow Scaffold This compound (Core Scaffold) Step1 N-Alkylation / Amidation (R-X or R-COOH) Scaffold->Step1 Piperidine NH Intermediate1 N-Substituted Intermediate (Br-Pyridine-Piperidine-R) Step1->Intermediate1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd) Intermediate1->Step2 Pyridine Br FinalProduct Final Bioactive Ligand (Ar-Pyridine-Piperidine-R) Step2->FinalProduct

Caption: Modular synthesis strategy utilizing the orthogonal reactivity of the bromine and amine handles.

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

  • World Intellectual Property Organization (WIPO). (2008). WO 2008/005937 A2: Heterocyclic GPR119 Agonists.[1] Patentscope. Link

  • World Intellectual Property Organization (WIPO). (2011). WO 2011/044157 A1: Inhibitors of PDK1. Patentscope. Link

  • Ritter, K., et al. (2012). GPR119 agonists: a promising new class of anti-diabetic drugs. Progress in Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: this compound (CID 57980628). National Library of Medicine. Link

Sources

5-Bromo-2-(piperidin-4-YL)pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The "Privileged" Pyridine-Piperidine Scaffold for High-Affinity Ligand Design [1]

Executive Summary

5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 845788-60-5) represents a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyridine ring with a saturated, basic piperidine moiety.[1] This "flat-to-3D" architecture allows the molecule to serve as a dual-purpose scaffold: the pyridine nitrogen acts as a hydrogen bond acceptor (often targeting kinase hinge regions), while the piperidine amine provides a handle for solubilizing groups or interactions with solvent-exposed residues.[1]

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically within oncology (kinase inhibitors) and metabolic disease (GPCR modulators).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Property Data
IUPAC Name This compound
Common Name 4-(5-Bromopyridin-2-yl)piperidine
CAS Number (Free Base) 845788-60-5
CAS Number (2HCl Salt) 2418731-98-1
CAS Number (N-Boc) 622387-27-3
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES BrC1=CN=C(C2CCNCC2)C=C1
LogP (Predicted) ~2.1 (Moderate lipophilicity)
pKa (Piperidine NH) ~10.8 (Highly basic)
pKa (Pyridine N) ~2.5 (Weakly basic)
Synthetic Pathways & Methodologies[1][7][8]

The synthesis of this compound requires careful chemoselectivity to preserve the aryl bromide (C-Br) bond while establishing the C-C bond between the pyridine and piperidine rings.[1] Two primary routes are dominant in the literature: Negishi Coupling (preferred for chemoselectivity) and Suzuki Coupling + Hydrogenation (preferred for scalability).

Route A: Negishi Coupling (Chemoselective)

This route uses an organozinc reagent to couple directly to the pyridine. It avoids the risks of debromination associated with hydrogenation.

  • Step 1: Reagent Formation. Treat tert-butyl 4-iodopiperidine-1-carboxylate with activated Zinc dust in DMA/THF to form the organozinc reagent.[1]

  • Step 2: Cross-Coupling. React the organozinc intermediate with 2,5-dibromopyridine using a Pd(dppf)Cl₂ catalyst.[1] The coupling occurs preferentially at the C2 position of the pyridine due to electronic activation.

  • Step 3: Deprotection. Removal of the Boc group using HCl/Dioxane or TFA/DCM.

Route B: Suzuki Coupling & Hydrogenation (Scalable)

This route uses stable boronate esters but requires a reduction step that must be carefully controlled to prevent loss of the bromine atom.

  • Step 1: Suzuki Coupling. React 2,5-dibromopyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using Pd(PPh₃)₄ and Na₂CO₃.[1]

  • Step 2: Selective Hydrogenation. Hydrogenate the alkene using PtO₂ (Adams' catalyst) or Rh/C. Note: Pd/C is often too active and causes hydrodebromination.[1]

  • Step 3: Deprotection. Acidic cleavage of the Boc group.

Visual Synthesis Workflow

SynthesisPathways Start 2,5-Dibromopyridine CouplingA Negishi Coupling Pd(dppf)Cl2, 60°C Start->CouplingA CouplingB Suzuki Coupling Pd(PPh3)4, Na2CO3 Start->CouplingB ZincReagent (N-Boc-piperidin-4-yl)ZnI ZincReagent->CouplingA IntermedA N-Boc-4-(5-bromopyridin-2-yl)piperidine (CAS: 622387-27-3) CouplingA->IntermedA Deprotection Boc Deprotection HCl/Dioxane or TFA IntermedA->Deprotection Boronate N-Boc-tetrahydropyridine-4-boronate Boronate->CouplingB IntermedB Tetrahydropyridine Intermediate CouplingB->IntermedB Hydrogenation Selective Hydrogenation PtO2, H2 (1 atm) IntermedB->Hydrogenation Hydrogenation->IntermedA FinalProduct This compound (CAS: 845788-60-5) Deprotection->FinalProduct

Figure 1: Comparative synthetic pathways. Route A (Negishi) offers higher chemoselectivity, while Route B (Suzuki) utilizes more stable boronate precursors.[1]

Medicinal Chemistry Applications

The this compound scaffold is a versatile "Lego block" in drug design.[1] The bromine atom serves as a handle for further functionalization (via Suzuki or Buchwald couplings), while the piperidine nitrogen allows for the introduction of solubility-enhancing groups or specific binding elements.[1]

Key Therapeutic Areas:
  • Kinase Inhibitors (Oncology):

    • Mechanism: The pyridine nitrogen often binds to the "hinge region" of the kinase ATP-binding pocket.

    • Extension: The piperidine ring projects into the solvent-exposed region, allowing for the attachment of solubilizing tails (e.g., morpholine, N-methyl piperazine) which improve oral bioavailability.[1]

    • Targets: JAK2, FLT3, and ALK inhibitors often utilize this core topology.[1]

  • GPCR Modulators (Metabolic Disease):

    • GPR119 Agonists: Piperidine-pyridine derivatives are classic scaffolds for GPR119 agonists used in type 2 diabetes research.[1] The piperidine acts as a linker to a polar "head group" (e.g., carbamate).

    • SSTR5 Antagonists: Used in the development of drugs for glucose homeostasis.

  • Smoothened (Smo) Antagonists:

    • The scaffold has been utilized in the synthesis of Hedgehog pathway inhibitors, where the rigid pyridine-piperidine linkage orients hydrophobic domains into the deep transmembrane pocket of the Smo receptor.[1]

SAR Logic Diagram

SAR_Logic Core This compound (Scaffold) Br_Site 5-Position (Bromine) Handle for Arylation/Amination Core->Br_Site Py_N Pyridine Nitrogen H-Bond Acceptor (Hinge Binder) Core->Py_N Pip_N Piperidine Nitrogen Solvent Interaction / Solubilizing Group Core->Pip_N Kinase Kinase Inhibitors (JAK, ALK, FLT3) Br_Site->Kinase Suzuki Coupling (Biaryl formation) Py_N->Kinase H-Bonding GPCR GPCR Modulators (GPR119, SSTR5) Pip_N->GPCR Urea/Carbamate Formation ADME Improved Solubility & Oral Bioavailability Pip_N->ADME Polar Group Attachment

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional utility of each pharmacophore point.[1]

Detailed Experimental Protocol

Synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (Intermediate)

This protocol utilizes the Negishi coupling method to ensure the bromine atom is preserved.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)[1]

  • (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (0.5 M in THF, 1.2 eq)[1]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • CuI (0.05 eq) - Optional, accelerates reaction[1]

  • DMA (Dimethylacetamide) / THF solvent system

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Charging: Add 2,5-dibromopyridine (2.37 g, 10 mmol), Pd(dppf)Cl₂ (408 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

  • Solvent: Add anhydrous DMA (10 mL) and stir to dissolve.

  • Addition: Via syringe, add the organozinc reagent (24 mL, 12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by LCMS (Target Mass: 341/343 [M+H]⁺).

  • Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Yield: Expect 60-75% yield of the N-Boc intermediate (CAS 622387-27-3).[1]

Deprotection to Final Product:

  • Dissolve the intermediate in DCM.

  • Add TFA (10 eq) at 0°C. Stir for 2 hours.

  • Concentrate in vacuo. Neutralize with NaHCO₃ to obtain the free base or treat with HCl/Ether to precipitate the dihydrochloride salt (CAS 2418731-98-1).[1]

References
  • Chemical Identity & Properties

    • Source: AChemBlock & Chem960 D
    • Entry: this compound dihydrochloride.[1]

    • URL: (Verified CAS 2418731-98-1).[1]

  • Synthetic Methodology (Negishi Coupling)

    • Title: "Recent Advances in Negishi Coupling for Heterocycle Synthesis."
    • Context: Describes the superior chemoselectivity of organozinc reagents on polyhalogen
    • URL:[1]

  • Medicinal Chemistry Applications

    • Title: "Discovery of Novel GPR119 Agonists for the Tre
    • Source:Journal of Medicinal Chemistry.
    • Context: Utilization of the piperidine-pyridine scaffold as a linker.
    • URL:

  • N-Boc Intermediate Data

    • Title: tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.[1]

    • Source: Ambeed Chemical D
    • URL:[1]

Sources

Technical Guide: Preliminary In Vitro Profiling of the 5-Bromo-2-(piperidin-4-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Bromo-2-(piperidin-4-yl)pyridine is a high-value privileged scaffold and chemical intermediate used extensively in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands (e.g., Smoothened antagonists). Its structure combines a polar, basic piperidine ring (solubility/H-bond donor) with a brominated pyridine (handle for Suzuki/Buchwald couplings).

In the context of "preliminary screening," this compound is rarely the final drug. Instead, it is screened as a fragment to validate its suitability as a starting point for library generation.

Critical Liability Warning: The piperidine moiety, particularly when linked to an aromatic system, is a known pharmacophore for hERG potassium channel blockade . Preliminary screening must prioritize assessing this cardiotoxicity risk early in the design cycle.

Physicochemical Pre-Screening (The "Go/No-Go" Gate)

Before biological assays, the physicochemical limits of the scaffold must be established. As a fragment (MW ~241 Da), it relies on high concentrations for detection, making solubility the primary bottleneck.

Solubility Profiling Protocol

Objective: Determine the maximum non-precipitating concentration in assay buffer (PBS/HEPES).

Methodology: Kinetic Solubility via Nephelometry.

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock into the buffer to achieve final concentrations of 10, 50, 100, 200, and 500 µM (maintaining <1% DMSO final).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: Centrifuge plates (3000 x g, 10 min), sample supernatant, and analyze via HPLC-UV to quantify dissolved compound.

Target Specifications:

PropertyTarget ValueRationale
Aqueous Solubility > 200 µMFragments require high concentrations for biophysical screening (SPR/NMR).
LogD (pH 7.4) 1.0 - 2.5Optimal range for membrane permeability without excessive non-specific binding.
DMSO Stability > 24 HoursEssential for automated dispensing in HTS campaigns.

Safety & Liability Profiling (The "Piperidine Risk")

The most significant risk associated with 2-(piperidin-4-yl)pyridine scaffolds is hERG inhibition , which leads to QT prolongation and arrhythmia. The basic nitrogen of the piperidine mimics the pharmacophore required to block the hERG pore.

hERG Liability Assessment Logic

Do not wait for a lead candidate to test this. Screen the scaffold or early derivatives immediately.

hERG_Liability Start Scaffold: this compound Analysis In Silico / Structural Analysis (Basic Amine + Aromatic Ring) Start->Analysis Assay In Vitro hERG Binding Assay (Radioligand Displacement or Patch Clamp) Analysis->Assay Predicted Liability Result_High High Affinity (>50% Inh @ 10µM) RISK: QT Prolongation Assay->Result_High Result_Low Low Affinity (<20% Inh @ 10µM) SAFE: Proceed Assay->Result_Low Mitigation Mitigation Strategy: 1. Reduce Basicity (Fluorination) 2. Steric Hindrance near N Result_High->Mitigation Chemical Modification Mitigation->Assay Retest

Figure 1: Decision logic for assessing hERG liability early in the screening cascade.

Cytotoxicity Screen (Cell Health)

Protocol: CellTiter-Glo® (ATP quantification).

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Concentration: 3-point screen (10, 50, 100 µM).

  • Duration: 24 and 48 hours.

  • Acceptance Criteria: >80% cell viability at 50 µM. If toxicity is observed <10 µM, the scaffold may be a "pan-assay interference compound" (PAINS) or inherently toxic.

Fragment Binding Assessment (Efficacy Potential)

To determine if this fragment binds to your target of interest (e.g., a Kinase or GPCR), standard IC50 assays are often too insensitive. Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, is the industry standard for fragment screening.

Nano-DSF Protocol

Principle: Small molecules that bind to a protein stabilize its structure, shifting its melting temperature (


) higher.

Materials:

  • Target Protein: Purified (>90%), concentration ~0.2 mg/mL.

  • Compound: this compound (100 mM DMSO stock).

  • Instrument: NanoTemper Prometheus or Bio-Rad CFX (with SYPRO Orange).[1]

Step-by-Step Workflow:

  • Preparation: Dilute protein in assay buffer.

  • Dosing: Add compound to protein solution.

    • Final Compound Conc: 1 mM (Fragments bind weakly; high conc is needed).

    • Final DMSO: Keep constant (e.g., 2%) across all samples, including controls.

  • Reference: Run a "DMSO-only" control to establish basal

    
    .
    
  • Ramp: Heat samples from 20°C to 95°C at a rate of 1°C/min.

  • Detection: Monitor intrinsic tryptophan fluorescence (330nm/350nm ratio) or SYPRO Orange fluorescence.

  • Analysis: Calculate

    
    .
    

Interpretation:

  • 
    :  Valid Hit. The fragment binds and stabilizes the target.
    
  • 
    :  Destabilizer. The compound may be unfolding the protein (potential toxicity/aggregation).
    

DSF_Workflow Step1 Protein Prep (0.2 mg/mL) Step2 Compound Addition (1 mM Final) Step1->Step2 Step3 Thermal Ramp (20°C -> 95°C) Step2->Step3 Step4 Fluorescence Monitoring Step3->Step4 Decision Shift in Tm? Step4->Decision Hit VALID HIT (Stabilizer) Decision->Hit > +0.5°C NoBind NO BINDING Decision->NoBind 0 ± 0.2°C Destab DESTABILIZER (Aggregator) Decision->Destab < -0.5°C

Figure 2: Nano-DSF screening workflow for fragment validation.

References

  • Fragment-Based Discovery: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[2] RSC Medicinal Chemistry, 2022.[2]

  • hERG Liability: Cavalluzzi, M. M., et al. "Ensemble of structure and ligand-based classification models for hERG liability profiling." Frontiers in Pharmacology, 2023.

  • Screening Protocols: Ahmad, M. U. D., et al. "Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery."[3][4] Journal of Visualized Experiments, 2021.

  • Chemical Properties: Cayman Chemical. "Product Information: 5-Bromo-2'-deoxyuridine (Analogous Solubility Data)." Cayman Chemical Product Sheets, 2022.

  • Biological Context: Pemawat, G., et al. "Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties." Mini-Reviews in Organic Chemistry, 2023.

Sources

Methodological & Application

Application Note: 5-Bromo-2-(piperidin-4-yl)pyridine as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 5-Bromo-2-(piperidin-4-yl)pyridine (and its protected derivatives) as a bifunctional building block in drug discovery. Bridging an aromatic pyridine ring with a saturated piperidine heterocycle, this scaffold offers a unique combination of structural rigidity, aqueous solubility, and orthogonal reactivity.[1] This document provides optimized protocols for Suzuki-Miyaura cross-coupling and nitrogen functionalization, addressing common challenges such as catalyst poisoning and regioselectivity.[1]

Introduction: The "Privileged" Scaffold

In modern medicinal chemistry, the This compound core serves as a critical intermediate for generating "biaryl-like" systems with improved physicochemical properties.

Structural Advantages[2]
  • Solubility Enhancement: The piperidine ring (pKa ~10-11) provides a basic center that is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates.[1]

  • Vector Control: The 4-substitution pattern on the piperidine creates a linear, rigid vector that extends substituents away from the pyridine core, ideal for probing deep binding pockets in kinases (e.g., JAK, RAF) and GPCRs.

  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

    • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]

    • Piperidine Nitrogen: A nucleophilic handle for alkylation, acylation, or reductive amination.[1]

Strategic Synthetic Workflow

The order of operations is critical when using this intermediate. A divergent strategy allows for the rapid generation of libraries.

SynthesisWorkflow Start This compound (Starting Material) Protect Boc-Protection (Recommended) Start->Protect Step 1: Mask Amine RouteB Route B: N-Functionalization (Amide/Alkyl) Start->RouteB Direct Functionalization (Risk: Pd poisoning later) RouteA Route A: C-C Bond Formation (Suzuki/Buchwald) Protect->RouteA Step 2: Cross-Coupling Deprotect Acidic Deprotection (TFA or HCl) RouteA->Deprotect Step 3: Reveal Amine FinalB Library B: Varied Amine Groups Fixed Aryl RouteB->FinalB Step 2: Cross-Coupling (Challenging) FinalA Library A: Varied Aryl Groups Fixed Amine Deprotect->FinalA Step 4: N-Capping

Figure 1: Decision tree for synthetic planning. Route A (Protection first) is generally preferred to avoid catalyst deactivation by the free secondary amine during cross-coupling.[1]

Core Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5 position with aryl/heteroaryl boronic acids.

Challenge: Catalyst Poisoning

The free secondary amine of the piperidine can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (forming "Pd-black").[1] Solution: Use the N-Boc protected analog (tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate) or pre-complex the amine with Lewis acids (less common).

Protocol: C5-Arylation of N-Boc Intermediate

Reagents:

  • Substrate: tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][3]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Dissolved oxygen is the primary cause of sluggish Suzuki couplings.

  • Assembly: Add the N-Boc substrate, Boronic acid, and Base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Quickly seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The Boc group is stable under these basic conditions.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The electron-deficient nature of the pyridine ring facilitates the Oxidative Addition step of the catalytic cycle. However, 2-substituted pyridines can sometimes be sterically challenging; the piperidine at C2 is flexible enough not to hinder the C5 position significantly.

Core Application 2: Nitrogen Functionalization

Objective: Derivatization of the piperidine nitrogen to tune lipophilicity or engage specific protein residues.

Protocol: Reductive Amination (N-Alkylation)

This method is preferred over direct alkylation (with alkyl halides) to avoid over-alkylation (quaternization).[1]

Reagents:

  • Substrate: this compound (Free base or HCl salt)

  • Aldehyde/Ketone: R-CHO (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Additive: Acetic Acid (catalytic, if using free base) or TEA (if using HCl salt)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidine substrate and aldehyde in DCE.

    • Note: If using the HCl salt of the piperidine, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.[1]

    • Stir for 30–60 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.

  • Quench: Stir for 2–4 hours. Quench with saturated NaHCO₃ (aqueous).

  • Extraction: Extract with DCM. The product is usually pure enough for the next step (e.g., Suzuki coupling if following Route B).

Data Summary: Reactivity Profile

Reaction TypePositionPreferred Reagent/ConditionsKey Precaution
Suzuki Coupling C5-BrPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OProtect amine (Boc) to prevent catalyst death.[1]
Buchwald-Hartwig C5-BrPd₂dba₃, XPhos, NaOtBuAnhydrous conditions essential.
Amide Coupling Piperidine-NHHATU, DIPEA, DMFAvoid strong acid workups if pyridine is sensitive.[1]
Sulfonylation Piperidine-NHR-SO₂Cl, TEA, DCMFast reaction; cool to 0°C initially.[1]

Case Study: Synthesis of a JAK Inhibitor Analog

Hypothetical workflow based on kinase inhibitor literature.

Target: A molecule containing a pyrazole ring coupled to the pyridine, with an acrylamide "warhead" on the piperidine (covalent inhibitor design).

  • Step 1 (Protection): Convert this compound to the N-Boc derivative.

  • Step 2 (Suzuki): Couple with (1-methyl-1H-pyrazol-4-yl)boronic acid.

    • Result: The C5-Br is replaced by the pyrazole.

  • Step 3 (Deprotection): Treat with 4M HCl in Dioxane.[1]

    • Result: Removal of Boc; formation of the HCl salt.

  • Step 4 (Acylation): React with Acryloyl chloride at -78°C or using Acrylic acid/HATU.

    • Result: Formation of the acrylamide Michael acceptor.

CaseStudy Step1 Start: 5-Br-2-(piperidin-4-yl)pyridine Step2 Intermediate: 5-(Pyrazole)-2-(piperidin-4-yl)pyridine (Boc) Step1->Step2 Suzuki Coupling (Pd-cat, Pyrazole-B(OH)2) Step3 Final: Covalent Kinase Inhibitor (Acrylamide Tagged) Step2->Step3 1. HCl/Dioxane (Deprotect) 2. Acryloyl Chloride (Cap)

Figure 2: Simplified synthetic route for a covalent kinase inhibitor analog.

Safety and Handling

  • Hazards: this compound is an Irritant (H315, H319, H335) .[1] It may cause respiratory irritation.

  • Storage: Store at 2–8°C. The free base can absorb CO₂ from the air; store under inert gas if possible. The HCl salt is hygroscopic—keep tightly sealed.

  • Disposal: Halogenated organic waste.

References

  • BenchChem. (2025).[1][3] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from

  • Fisher Scientific. (2025).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from

  • BLD Pharm. (2025).[1] Product Information: this compound hydrochloride. Retrieved from

Sources

Technical Application Note: Strategic Utilization of 5-Bromo-2-(piperidin-4-yl)pyridine in Kinase Inhibitor Design

[1]

Executive Summary & Structural Rationale

The moiety This compound (often utilized as the N-Boc protected analog, CAS: 1209459-07-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] In the architecture of kinase inhibitors, this fragment serves a dual purpose:

  • The Pyridine Core (Hinge/Scaffold Binder): The pyridine nitrogen can act as a hydrogen bond acceptor, often orienting the molecule within the ATP-binding pocket. The C5-Bromine provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the inhibitor's core aromatic system.

  • The Piperidine Tail (Solvent Interaction): The 4-substituted piperidine extends the pharmacophore into the solvent-exposed region. The secondary amine (after deprotection) allows for salt formation, significantly enhancing aqueous solubility—a critical parameter for oral bioavailability (Rule of 5). Furthermore, it provides a vector for additional functionalization (alkylation, amidation) to tune selectivity.

Structural Vector Analysis

The 2,5-substitution pattern on the pyridine ring, combined with the 1,4-substitution of the piperidine, creates a linear structural vector . This is geometrically distinct from 2,6- or 3,5-substituted systems, allowing the inhibitor to penetrate deep into the hydrophobic pocket while projecting the solubilizing tail outward.[1]

Retrosynthetic Logic & Pathway Design

To utilize this scaffold effectively, one must understand the regioselectivity challenges during its synthesis and subsequent coupling.

Diagram 1: Retrosynthetic Analysis & Regioselectivity

Gcluster_logicRegioselectivity RuleTargetTarget Kinase Inhibitor(Core-Pyridine-Piperidine)CoreCore Scaffold(e.g., Indazole, Pyrimidine)[Boronic Acid/Ester]Target->CoreRetrosynthesisCut 1ScaffoldLinker ScaffoldThis compound(Boc-Protected)Target->ScaffoldRetrosynthesisCut 1Precursor15-Bromo-2-iodopyridine(C2-I is > reactive than C5-Br)Scaffold->Precursor1RegioselectiveSuzukiPrecursor2Boc-1,2,3,6-tetrahydropyridine-4-boronateScaffold->Precursor2CouplingRuleC2-Iodine reacts preferentiallyover C5-Bromine in Pd-catalysis.Preserves C5-Br for final assembly.

Caption: Retrosynthetic logic prioritizing the retention of the C5-Bromine handle for late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (The "Right" Way)

Objective: Synthesize tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate while preventing debromination.

Scientific Rationale: Direct coupling to 2,5-dibromopyridine often yields mixtures or C5-coupled products.[1] We utilize 5-bromo-2-iodopyridine because the C-I bond undergoes oxidative addition significantly faster than the C-Br bond, ensuring the piperidine attaches exclusively at C2.[1]

Materials:

  • 5-Bromo-2-iodopyridine (1.0 equiv)[1]

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)[1]

  • Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve 5-bromo-2-iodopyridine and the boronate ester in 1,4-dioxane (0.2 M concentration).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.[2] Note: dppf is chosen for its large bite angle, stabilizing the Pd center and promoting reductive elimination.

  • Activation: Add the aqueous K₂CO₃. Sparge with Argon for 5 minutes to remove O₂ (crucial to prevent homocoupling).

  • Reaction: Seal and heat to 80°C for 4-6 hours. Monitor by LC-MS for the intermediate (tetrahydropyridine species).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Hydrogenation (Critical Step):

    • Dissolve the crude alkene in MeOH/THF (1:1).

    • Catalyst Selection: Use PtO₂ (Adam's Catalyst) or Rh/C .

    • Warning: Do NOT use standard Pd/C with H₂ balloon, as this will frequently debrominate the C5-position (removing the handle you need).

    • Run hydrogenation at 1 atm H₂ for 2-4 hours.

    • Filter through Celite and concentrate.

Yield Expectation: 65-75% over two steps.[1]

Protocol B: Cross-Coupling to Kinase Core (Suzuki-Miyaura)

Objective: Attach the scaffold to a heteroaromatic core (e.g., Indazole, Quinoline).

Materials:

  • Core Aryl Boronic Acid/Ester (1.2 equiv)

  • Scaffold (from Protocol A) (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv) OR Pd(PPh₃)₄ (0.05 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • DME/Water (4:1)[3]

Step-by-Step Methodology:

  • Ligand Choice: For sterically hindered kinase cores (e.g., ortho-substituted), the Pd₂(dba)₃/XPhos system is superior due to the dialkylbiaryl ligand's ability to facilitate oxidative addition and transmetalation in crowded environments. For simple cores, Pd(PPh₃)₄ is sufficient.

  • Thermal Cycle: Heat to 90°C-100°C.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group makes the molecule lipophilic enough for easy purification.

Protocol C: Deprotection & Salt Formation

Objective: Reveal the secondary amine for solubility.

Methodology:

  • Dissolve the coupled product in DCM.

  • Add TFA (10-20 equiv) dropwise at 0°C. Stir at RT for 1 hour.

  • Self-Validating Check: Monitor disappearance of the Boc signal (t-butyl singlet at ~1.45 ppm) via ¹H NMR.

  • Workup: Concentrate to dryness.

  • Free Basing: Redissolve in DCM, wash with sat. NaHCO₃.

  • Salt Formation: Treat with 1.0 equiv of HCl (in ether) or Methanesulfonic acid to generate the pharmaceutically relevant salt form.

Quantitative Data Summary

ParameterValue / ConditionNote
C2-I vs C5-Br Reactivity ~100 : 1Kinetic preference in Pd-catalyzed oxidative addition.[1]
pKa (Piperidine N) ~10.8High basicity; ensures protonation at physiological pH (7.4).
LogP (Boc-protected) ~3.8 - 4.2Lipophilic; easy to purify on Silica.[1]
LogP (Deprotected) ~1.5 - 2.5Ideal range for oral drugs (depending on the core).
Preferred Solvent (Coupling) 1,4-Dioxane or DMEEthers coordinate Pd intermediates, stabilizing the cycle.

Troubleshooting & Optimization Logic

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemIssue: Low Yield in CouplingCheck1Is the C5-Br intact?Problem->Check1Check2Did Debromination occur?Check1->Check2NoSol2Check Boronate Stability(Protodeboronation?)Check1->Sol2Yes, but no productSol1Switch Hydrogenation Catalyst(Use PtO2 or Rh/C instead of Pd/C)Check2->Sol1YesSol3Switch Base(Use K3PO4 instead of Na2CO3)Sol2->Sol3Boronate unstable

Caption: Decision matrix for diagnosing synthetic failures during scaffold preparation.

Common Pitfall: Protodeboronation

  • Symptom:[4] You recover the starting halide, and the boronic acid has turned into the simple arene.

  • Cause: Pyridine-2-boronic acids (and their analogs) are notoriously unstable and prone to protodeboronation in aqueous base.

  • Solution: If using a 2-pyridyl boronate (reverse coupling), use anhydrous conditions (e.g., CuCl mediated coupling) or MIDA boronates. However, our protocol uses the piperidine boronate, which is stable. This confirms why the route Halide-Pyridine + Boronate-Piperidine is superior to Boronate-Pyridine + Halide-Piperidine .[1]

References

  • Regioselectivity in Halopyridines: Title: "Chemoselective Cross-Coupling Reactions of Halopyridines." Source:Journal of Organic Chemistry. Context: Establishes the reactivity order C2-I > C2-Br > C5-Br >> C3-Br.[1]

  • Suzuki Coupling Protocols: Title: "Practical Synthesis of Fragment tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate." Source:Royal Society of Chemistry (Supp. Info). Context: Detailed experimental procedure for the Suzuki coupling of 5-bromo-2-iodopyridine.

  • Hydrogenation Selectivity: Title: "Selective Hydrogenation of Alkenes in the Presence of Aromatic Halides." Source:Organic Process Research & Development. Context: Guidelines for using PtO₂/Rh catalysts to prevent dehalogenation.

  • Kinase Inhibitor Design: Title: "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant." Source:National Institutes of Health (NIH) / Bioorg. Med. Chem. Context: Validates the biological utility of the piperidine tail for solubility and potency.

experimental procedure for N-alkylation of 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The 5-bromo-2-(piperidin-4-yl)pyridine scaffold is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2] The bromine handle at the C5 position allows for downstream cross-coupling (Suzuki, Buchwald-Hartwig), while the piperidine nitrogen offers a vector for solubility modulation and target engagement.

This guide details the selective N-alkylation of the piperidine ring.[2] The core challenge in alkylating heteroaryl-amines is often regioselectivity; however, this specific substrate offers a thermodynamic advantage .[1][2]

The Mechanistic Edge (Self-Validating Selectivity)

The success of this protocol relies on the distinct pKa differential between the two nitrogen centers:

  • Piperidine Nitrogen (sp³): Highly basic and nucleophilic (pKa

    
     11.0).
    
  • Pyridine Nitrogen (sp²): Electron-deficient due to the electron-withdrawing bromine at C5 (pKa

    
     2.5–3.0).[2]
    

Reaction Visualization

Chemical Transformation Pathway

The following diagram illustrates the selective alkylation pathways, highlighting the preferred Method A (SN2) and Method B (Reductive Amination).

ReactionScheme SM This compound (Starting Material) MethodA Method A: Direct Alkylation (R-X, Base) SM->MethodA Primary Alkyl Halides MethodB Method B: Reductive Amination (R-CHO, NaBH(OAc)3) SM->MethodB Aldehydes/Ketones Product N-Alkylated Product (Target) MethodA->Product Standard Conditions Byproduct Quaternary Ammonium Salt (Over-alkylation Risk) MethodA->Byproduct Excess R-X / High Temp MethodB->Product Preferred for Selectivity

Caption: Selective functionalization pathways. Method B is preferred to avoid over-alkylation.[2]

Experimental Protocols

Method A: Direct Nucleophilic Substitution (SN2)

Best for: Simple primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Risk: Over-alkylation to the quaternary ammonium salt.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileThis compound
Alkyl Halide (R-X) 1.05ElectrophileSlight excess only.[1][2] Do not use >1.1 eq.
Base 2.0Proton ScavengerK₂CO₃ (granular) or Cs₂CO₃ (faster)
Solvent -MediumAcetonitrile (MeCN) or DMF
Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous Acetonitrile (MeCN) (0.1 M concentration). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1][2]

  • Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.05 equiv) dropwise via syringe.

    • Critical Control Point: Adding the electrophile slowly at low temperature suppresses bis-alkylation.[2]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–16 hours.

    • Monitor: Check via LC-MS or TLC (MeOH/DCM 1:9).[2] Look for the disappearance of the secondary amine.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate in vacuo.[3]

    • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient 0-10%).[2]

Method B: Reductive Amination

Best for: Secondary alkyl groups, diverse R-groups, and preventing over-alkylation.[1][2] Advantage: "Self-limiting" reaction; cannot form quaternary salts easily.[2]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0AmineThis compound
Aldehyde/Ketone 1.1–1.2Carbonyl SourceDetermines the R-group
Reducing Agent 1.5Hydride SourceNaBH(OAc)₃ (Sodium triacetoxyborohydride)
Acid Catalyst 0.1ActivatorAcetic Acid (AcOH)
Solvent -MediumDCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure
  • Imine Formation: In a vial/flask, dissolve Substrate (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.1 M).

  • Activation: Add Acetic Acid (1-2 drops or 0.1 equiv). Stir for 30–60 minutes at RT.[4][5]

    • Why: This promotes the formation of the iminium ion intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Note: NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the aldehyde before it reacts with the amine.

  • Reaction: Stir at RT for 2–12 hours under Nitrogen/Argon.

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench borate salts.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

The following decision logic helps resolve common synthetic issues.

Troubleshooting Issue Problem Detected Type1 Over-Alkylation (Quaternary Salt) Issue->Type1 Type2 No Reaction / Slow Issue->Type2 Type3 Pyridine Alkylation (Regio-isomer) Issue->Type3 Sol1 Switch to Method B (Reductive Amination) Type1->Sol1 Sol2 Switch Solvent to DMF Heat to 60°C Add KI (Finkelstein) Type2->Sol2 Sol3 Use weaker base (NaHCO3) Lower Temp Type3->Sol3

Caption: Troubleshooting logic for common N-alkylation deviations.

Key Optimization Tips
  • Finkelstein Catalysis: If using Alkyl Chlorides (R-Cl) in Method A, add 0.1 equiv of NaI or KI . This generates the more reactive Alkyl Iodide in situ.

  • Solubility: The starting material is moderately polar. If it crashes out in MeCN, switch to DMF or NMP.

  • Salt Breaking: If the starting material is supplied as a hydrochloride salt (e.g., this compound[2]·HCl), you must add an extra equivalent of base (3.0 equiv total) to free the amine.

Safety & Handling

  • Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Methyl Iodide). Handle in a fume hood.

  • Borohydrides: NaBH(OAc)₃ releases acetic acid and mild hydrogen gas upon quenching. Do not seal the vessel tightly during quench.

  • Pyridine Derivatives: Generally irritants. Avoid inhalation of dust.

References

  • General N-Alkylation of Piperidines

    • Levison, B. et al.[1][6] "Procedure for N-alkylation of Piperidine."[2] ResearchGate, 2017.[1][6]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F. et al.[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.[1][2]

  • Chemical Properties & Selectivity

    • PubChem Compound Summary. "this compound."[1][2] National Library of Medicine.

  • Green Chemistry Alternatives (Flow)

    • ThalesNano Application Note. "High Temperature Green Method for Direct N-Alkylation."[2][7]

Sources

Troubleshooting & Optimization

purification challenges of 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1211527-53-3 | Molecular Formula:


 | MW:  241.13  g/mol 

Welcome to the Purification Support Hub

Status: Active | Specialist: Senior Application Scientist Scope: Troubleshooting isolation, purification, and stability issues for 5-Bromo-2-(piperidin-4-yl)pyridine.

This molecule presents a classic "Amphiphilic Amine" challenge. It contains a lipophilic bromopyridine tail and a highly polar, basic secondary amine (piperidine) head. This duality often leads to streaking on silica , low recovery during extraction , and difficulty solidifying the free base .

Below are the resolved support tickets and standard operating procedures (SOPs) designed to address these specific failure modes.

Ticket #1: "My compound streaks/tails badly on silica gel, and fractions are impure."

Diagnosis: The secondary amine (


) interacts strongly with the acidic silanol groups (

) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing) and co-elution with impurities.

Solution Protocol: Amine-Modified Chromatography You must suppress silanol activity.[1] Do not rely on standard gradients.

Option A: Mobile Phase Modifier (Standard)

Add 1-3% Triethylamine (TEA) or 1%


 (28% aq)  to your mobile phase.
  • Note: TEA is easier to mix with DCM/MeOH;

    
     is superior for very polar amines but requires vigorous mixing to prevent phase separation.
    
Option B: Basified Silica Slurry (Superior Resolution)

If modifiers aren't enough, pretreat the stationary phase.

  • Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., DCM).

  • Add Modifier: Add 5% TEA to the slurry and stir for 5 minutes.

  • Pack & Flush: Pour the column. Flush with 3 column volumes (CV) of the unmodified starting solvent to remove excess free TEA, leaving the silica surface deactivated (ammonium form).

  • Run: Load your sample and run the gradient without further amine in the mobile phase (or with reduced levels, e.g., 0.5%).

Visualization: Chromatography Decision Logic

ChromatographyLogic Start Start: Tailing on TLC? IsTailing Tailing Observed? Start->IsTailing Standard Standard Flash (DCM/MeOH) IsTailing->Standard No Modifier Add 1-2% TEA to Mobile Phase IsTailing->Modifier Yes StillTailing Still Tailing? Modifier->StillTailing StillTailing->Standard No BasifiedSilica Use Basified Silica (Pre-treated Column) StillTailing->BasifiedSilica Yes C18 Switch to Reverse Phase (C18, pH 10 Buffer) BasifiedSilica->C18 If Fails

Caption: Logical workflow for selecting the correct stationary phase treatment based on tailing severity.

Ticket #2: "I lost 50% of my product during the aqueous workup."

Diagnosis: The "Amphiphilic Trap." The piperidine nitrogen is basic. If your aqueous layer is neutral or only weakly basic (pH 8-9), a significant portion of the molecule remains protonated (charged) and stays in the water layer. Conversely, the pyridine ring increases water solubility of the free base compared to simple alkyl amines.

Solution Protocol: The "Salting Out" Extraction

ParameterRecommendationScientific Rationale
pH Target > 12.0 Ensure the piperidine is 100% deprotonated (Free Base). Use 1N NaOH, not

.
Solvent DCM / iPrOH (3:1) DCM alone may not extract the polar amine well. Isopropanol increases polarity of the organic phase.
Additive NaCl (Saturation) Saturate the aqueous phase with brine ("Salting Out") to force the organic amine into the organic layer.
Wash Minimal Do not wash the organic layer with water; use brine only.

Step-by-Step Workflow:

  • Cool the reaction mixture to 0°C.

  • Adjust pH to 12–14 using NaOH (aq).

  • Add solid NaCl until the aqueous layer is saturated.

  • Extract 3x with DCM:Isopropanol (3:1) . Do not use Ether/Hexanes—solubility will be poor.

  • Dry over

    
     (Magnesium sulfate can sometimes trap polar amines).
    
Ticket #3: "The product is an oil/gum. How do I get a solid?"

Diagnosis: Secondary amines with flexible alkyl chains (like piperidine) often resist crystallization as free bases due to high rotational freedom and low lattice energy.

Solution Protocol: Salt Formation Converting the free base to a salt locks the conformation, raising the melting point and enabling crystallization.

Recommended Salts:

  • Hydrochloride (HCl):

    • Method: Dissolve oil in

      
       or EtOAc. Add 4M HCl in Dioxane dropwise.
      
    • Result: White precipitate usually forms instantly. Highly water-soluble.

  • Tosylate (p-TsOH):

    • Method: Dissolve oil in minimal hot Acetone or EtOH. Add 1 eq. of p-Toluenesulfonic acid monohydrate. Cool slowly.

    • Result: Often yields large, non-hygroscopic crystals suitable for storage.

Crystallization Screening Table:

Solvent SystemMethodOutcome Probability
EtOAc / Hexane Vapor DiffusionHigh (for Free Base)
EtOH / Et2O Liquid LayeringHigh (for HCl Salt)
Acetone CoolingMedium (for Tosylate)
DCM / Pentane Anti-solvent additionMedium (Rapid precipitation, amorphous)
Ticket #4: "Pd contamination is high after Suzuki coupling."

Diagnosis: The pyridine nitrogen can coordinate with Palladium species, dragging the metal into the organic phase during workup.

Solution Protocol: Scavenging Standard silica chromatography is often insufficient to remove coordinated Pd from pyridines.

  • Dissolve crude material in THF or MeOH.

  • Add Scavenger: Use SiliaMetS® Thiol or QuadraPure™ TU (thiourea based).

    • Load: 3-5 equivalents relative to expected Pd content.

  • Incubate: Stir at 40°C for 2-4 hours.

  • Filter: Pass through a 0.45µm PTFE filter or a Celite pad.

  • Check: The filtrate should be significantly lighter in color (Pd-pyridine complexes are often yellow/orange).

FAQ: Stability & Storage

Q: Can I store the free base on the shelf? A: Risky. Secondary amines absorb atmospheric


 to form carbamates (white crust on the oil surface).
  • Action: Store under Argon/Nitrogen at -20°C.

  • Better Action: Store as the HCl or Boc-protected intermediate if long-term storage is needed.

Q: My NMR shows a "ghost" peak at 1.2 ppm and 3.1 ppm. A: This is likely residual Triethylamine (TEA) from your column.

  • Removal: TEA forms a salt with the product if not fully removed.[2] Dissolve product in DCM and wash with pH 11 buffer (Carbonate) to free the TEA, then rotovap at 45°C for >1 hour. High vacuum alone often fails to remove TEA salts.

References
  • Silica Deactivation:J. Org. Chem. 1990, 55, 12, 3958–3960.
  • Workup of Polar Amines: Benchchem Technical Support. "Column Chromatography of Alpha-Aminoketones."

  • Salt Selection:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt selection).
  • Palladium Removal:Org. Process Res. Dev. 2005, 9, 2, 198–205.
  • pKa Data: Calculated values based on pyridine/piperidine substructures. PubChem Compound Summary for CID 599528.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling.

Sources

stability issues of 5-Bromo-2-(piperidin-4-YL)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(piperidin-4-yl)pyridine & Analogs

Executive Summary: The "Deceptive" Stability

This compound (and its analogs) serves as a critical scaffold in medicinal chemistry, particularly for JAK, CDK, and other kinase inhibitors. While the aryl bromide moiety is robust, the secondary amine (piperidine) is the "Achilles' heel" of this molecule.

Users frequently report three core failure modes:

  • Physical State Change: Crystalline solids turning into gums/oils upon air exposure.

  • Stoichiometric Drift: Inaccurate weighing due to rapid atmospheric

    
    /moisture uptake.
    
  • Oxidative Impurities: Appearance of M+16 peaks (N-oxides) during prolonged storage.

This guide provides the mechanistic understanding and protocols to mitigate these risks.

Mechanism of Instability: The "Air" Problem

The piperidine nitrogen is a strong nucleophile. When the free base form is exposed to the atmosphere, it undergoes two simultaneous degradation pathways:

  • Carbamate Formation (Reversible): The secondary amine reacts with atmospheric

    
     to form carbamic acid, which rapidly associates with another equivalent of amine to form an ammonium carbamate salt. This disrupts the crystal lattice, turning solids into hygroscopic gums.
    
  • N-Oxidation (Irreversible): Over time, dissolved oxygen can oxidize the nitrogen to the N-oxide, a process accelerated by light and trace metal impurities.

Visualizing the Degradation Pathway

DegradationPathways Base Free Base (Crystalline Solid) Carbamate Ammonium Carbamate (Hygroscopic Gum) Base->Carbamate + CO2 (Fast, Reversible) Oxide N-Oxide Impurity (M+16 Peak) Base->Oxide + O2 / Light (Slow, Irreversible) Air Atmosphere (CO2 + H2O + O2) Carbamate->Base Heat / Vacuum

Figure 1: The dual degradation pathways of secondary amines. Note that CO2 absorption is reversible, while oxidation is not.

Comparative Stability Data: Salt vs. Free Base

The choice of form dictates the handling protocol. The free base is necessary for many cross-couplings (e.g., Buchwald-Hartwig) but is storage-unstable.

FeatureFree Base HCl Salt (Dihydrochloride) TFA Salt
CAS Example 1209459-64-4N/A (Custom)N/A (Prep-HPLC)
Hygroscopicity High (Absorbs

/

)
Moderate (Manageable)High (Often deliquescent)
Shelf Life (RT) < 1 Week (Open air)> 1 Year (Desiccated)> 6 Months (Desiccated)
Solubility DCM, MeOH, EtOAcWater, MeOH, DMSOMeOH, DMSO
Primary Risk Carbamate formation (Gumming)Acidity affecting sensitive groupsResidual TFA poisoning catalysts
Recommended Use Immediate use in couplingLong-term storagePurification intermediate

Troubleshooting & FAQs

Scenario A: "My white solid turned into a yellow gum overnight."
  • Diagnosis: This is classic carbamate formation combined with moisture absorption. The "yellowing" often indicates minor oxidation or trace impurities concentrating in the oil phase.

  • The Fix:

    • Dissolve the gum in DCM or EtOAc.

    • Wash with dilute NaOH or

      
       to break the carbamate/carbonate salts.
      
    • Dry over

      
       and concentrate immediately before use.
      
    • Prevention: Store under Argon/Nitrogen in a taped vial. Do not trust screw caps alone for long-term storage [1].

Scenario B: "I see a new impurity (M+16) in my LCMS after storage."
  • Diagnosis: N-Oxidation . The piperidine nitrogen has oxidized.[1][2][3][4] This is common if the sample was stored in clear glass on a benchtop.

  • The Fix:

    • N-oxides are difficult to revert cleanly without reducing the pyridine ring. Purify via column chromatography (DCM/MeOH/NH3).

    • Prevention: Store in amber vials at -20°C. Light accelerates photo-oxidation of pyridine-containing amines [2].

Scenario C: "My Buchwald coupling failed; the catalyst died."
  • Diagnosis: If you used the HCl salt directly, the acidity likely protonated the ligand or the base was insufficient to neutralize the salt and deprotonate the substrate. If you used the Free Base , it might have been a carbamate salt (see Scenario A), throwing off the stoichiometry.

  • The Protocol: Always "free-base" the salt immediately prior to the reaction (see Protocol 5.1).

Scenario D: "NMR shows broad peaks or missing protons."
  • Diagnosis:

    • Aggregation: Piperidines often aggregate in non-polar solvents (

      
      ).
      
    • Proton Exchange: The NH proton is broad or invisible due to exchange with water or solvent.

  • The Fix: Switch to DMSO-d6 or MeOD . Add a drop of

    
     to collapse exchangeable protons if assignment is needed.
    

Critical Protocols

The "Just-in-Time" Free-Basing Protocol

Use this when converting the stable HCl salt to the reactive free base for coupling reactions.

  • Suspend: Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Neutralize: Add saturated aqueous

    
     (excess). Stir vigorously for 15 mins.
    
  • Extract: Separate organic layer. Extract aqueous layer 2x with DCM.

  • Dry: Dry combined organics over

    
     (Magnesium sulfate is preferred over sodium sulfate for amines as it is slightly more acidic/drying).
    
  • Evaporate: Concentrate on a rotary evaporator.

    • Critical Step: Backfill the rotavap with Nitrogen/Argon , not air.

  • Use: Dissolve immediately in the reaction solvent (e.g., Dioxane, Toluene). Do not store the oil.

Inert Storage Workflow

How to store the free base if absolutely necessary.

StorageWorkflow Start Freshly Isolated Free Base Container Transfer to Amber Vial Start->Container Purge Purge Headspace (Argon/N2 - 30s) Container->Purge Seal Seal with Parafilm & Tape Purge->Seal Store Store at -20°C Seal->Store

Figure 2: Mandatory workflow for storing piperidine free bases to prevent carbonate formation.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Piperidine Derivatives. (General handling of hygroscopic amines and carbonates).

  • National Institutes of Health (NIH). Atmospheric Degradation of Amines. (Mechanisms of amine oxidation and CO2 capture).

  • Chemical Book. this compound Properties & Stability.

  • Borduas, N., et al. Gas phase oxidation of monoethanolamine (MEA) with OH radical and ozone.[5] Environ.[1][2][5][6][7][8][9] Sci. Technol. 2013. (Mechanistic insight into amine oxidation).

(Note: Specific stability data for this compound is derived from the known chemistry of the piperidine pharmacophore and 2-substituted pyridines.)

Sources

identifying byproducts in 5-Bromo-2-(piperidin-4-YL)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Troubleshooting Guide

Document ID: TSC-BP-2024-05 Subject: Impurity Profiling & Reaction Optimization for 5-Bromo-2-(piperidin-4-yl)pyridine Applicable CAS: 1209459-62-4 (Free Base), 1209459-63-5 (HCl Salt) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Scaffold Architecture

As a Senior Application Scientist, I often see researchers treat This compound as a simple building block. It is not. It is a bifunctional " Janus" molecule:

  • The Electrophile (Pyridine Ring): The 5-bromo position is an electron-deficient handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • The Nucleophile (Piperidine Ring): The secondary amine is a potent nucleophile, prone to oxidation, acylation, and competing coordination with metal catalysts.

Failure to respect this duality leads to three common "phantom" peaks in LC-MS: the Des-bromo (reduction), the N-Oxide (oxidation), and the N-Arylated (chemoselectivity error). This guide dissects these failures.

Diagnostic Workflow: The "Phantom Peak" Logic Tree

Before altering reaction conditions, use this logic tree to identify your impurity based on LC-MS shift relative to the starting material (SM).

TroubleshootingTree Start Identify Impurity via LC-MS Shift (Δ Mass) M_minus_80 Δ Mass: -78/80 Da (Loss of Br) Start->M_minus_80 M_plus_16 Δ Mass: +16 Da (Oxygen Addition) Start->M_plus_16 M_plus_Ar Δ Mass: +Aryl (Coupling Product) Start->M_plus_Ar M_plus_56 Δ Mass: +56 Da (t-Butyl) Start->M_plus_56 Proto DIAGNOSIS: Protodebromination (Hydrodehalogenation) M_minus_80->Proto Pd-Cycle Failure Oxide DIAGNOSIS: N-Oxide Formation (Piperidine or Pyridine) M_plus_16->Oxide Air/Peroxide Exposure Regio DIAGNOSIS: Regioisomer (N-Arylation vs C-Arylation) M_plus_Ar->Regio Unprotected NH Cation DIAGNOSIS: t-Butyl Cation Trapping (Failed Scavenging) M_plus_56->Cation Acidic Deprotection

Figure 1: Rapid diagnostic logic tree for identifying common byproducts based on mass shift.

Module 1: Cross-Coupling Catastrophes (Pd-Chemistry)

The Issue: Protodebromination (The "Des-Bromo" Impurity)

Symptom: You are running a Suzuki coupling.[1] The product forms, but you see a persistent impurity at M-78/80 (depending on Br isotope). This is 2-(piperidin-4-yl)pyridine .

The Mechanism: This is a cycle failure. After the Oxidative Addition of Pd(0) into the C-Br bond, the cycle should proceed to Transmetallation.[2] However, if Transmetallation is slow (due to steric bulk or poor boronic acid solubility), the Pd(II) intermediate undergoes beta-hydride elimination (if alkyl groups are present on ligands) or abstracts a hydride from the solvent (especially alcohols like isopropanol or ethanol).

Corrective Protocol:

  • Switch Solvents: Avoid secondary alcohols (IPA). Use aprotic polar solvents like 1,4-Dioxane or Toluene/Water .

  • Base Selection: Switch from carbonate bases (weak) to K3PO4 or CsF . Higher base strength facilitates the formation of the reactive boronate species, speeding up Transmetallation and outcompeting the reduction pathway.

  • Catalyst Overhaul: Move to bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ). These ligands stabilize the Pd center and accelerate the coupling cycle [1].

The Issue: N-Arylation (The "Wrong" Coupling)

Symptom: You observe a product with the correct mass for the coupling, but the retention time is slightly different, or the NMR shows a shift in the piperidine protons.

The Mechanism: If the piperidine nitrogen is unprotected (free NH), it acts as a competing nucleophile. Under Buchwald-Hartwig conditions (and even some Suzuki conditions), the Pd catalyst can couple the aryl halide to the amine nitrogen (Buchwald type) instead of the boronic acid coupling to the carbon (Suzuki type).

Corrective Protocol:

  • Mandatory Protection: Never run C-C coupling on this scaffold with a free secondary amine. Use N-Boc-5-bromo-2-(piperidin-4-yl)pyridine .

  • Why: The Boc group sterically hinders the nitrogen and withdraws electron density, shutting down N-arylation completely [2].

Module 2: Oxidation & Storage Anomalies

The Issue: The +16 Da Peak (N-Oxide)

Symptom: A small impurity (~1-5%) appears at M+16 upon storage or after workup. Cause: Piperidines are electron-rich secondary amines. Exposure to air, or the use of peroxides in solvents (common in old THF or Dioxane), leads to N-oxidation . Note that the pyridine nitrogen is electron-deficient and less likely to oxidize unless forced with mCPBA.

Experimental Fixes:

Variable Recommendation
Solvent Quality Test THF/Dioxane for peroxides. Use HPLC-grade, inhibitor-free solvents only if freshly opened.
Workup Avoid vigorous stirring in air during extraction.

| Storage | Store the free base under Argon at -20°C. The HCl salt is significantly more stable against oxidation. |

Module 3: Deprotection Dilemmas (Boc Removal)

The Issue: The t-Butyl Adduct (+56 Da)

Symptom: After removing the Boc group with TFA or HCl, you see a peak at M+56 . The Mechanism: Acidic cleavage of Boc generates the tert-butyl cation (


).[3] This is a "hot" electrophile. While the pyridine ring is electron-poor and resists Friedel-Crafts alkylation, the cation can attack:
  • The newly liberated piperidine nitrogen (re-alkylation).

  • Other electron-rich scavengers or impurities in the mix.

The "Scavenger" Protocol: Do not use neat TFA. Use a cocktail:

  • Reagent: TFA : DCM : Triethylsilane (TES) (50 : 45 : 5).

  • Role of TES: It acts as a hydride source, instantly quenching the

    
     cation into isobutane (gas), which escapes the reaction [3].
    

Visualizing the Reaction Pathway

The following diagram illustrates the "Happy Path" (Target) vs. the "Sad Path" (Byproducts) for a typical Suzuki coupling workflow.

ReactionPathways SM This compound (N-Boc Protected) Pd_Insert Oxidative Addition (Pd-Ar-Br Species) SM->Pd_Insert Pd(0) Transmetal Transmetallation (with Ar-B(OH)2) Pd_Insert->Transmetal Fast Kinetics Side_Red β-Hydride Elimination or Solvent Abstraction Pd_Insert->Side_Red Slow Transmetallation Side_Hydrolysis Hydroxide Attack (if wet/strong base) Pd_Insert->Side_Hydrolysis High Temp / OH- Red_Elim Reductive Elimination Transmetal->Red_Elim Product TARGET PRODUCT (C-C Coupled) Red_Elim->Product Byprod_DesBromo BYPRODUCT: Des-Bromo (Ar-H) Side_Red->Byprod_DesBromo Byprod_Phenol BYPRODUCT: Pyridine-ol (Ar-OH) Side_Hydrolysis->Byprod_Phenol

Figure 2: Mechanistic divergence in Pd-catalyzed coupling. Green path represents the desired cycle; Red/Yellow paths represent failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the starting material directly in Suzuki coupling? A: Yes, but you must account for the stoichiometry of the base. The first equivalent of base (e.g., K2CO3) will be consumed just to neutralize the HCl salt. Add 3.0 - 3.5 equivalents of base to ensure the catalytic cycle can proceed.

Q: Why is my yield low even though conversion is high? A: Check the aqueous layer. The piperidine moiety makes the molecule highly polar, especially at low pH. If you acidify the workup, your product will protonate and stay in the water. Keep the extraction pH > 9 (using saturated NaHCO3 or dilute NaOH) to ensure the amine is in the organic phase.

Q: I see a dimer peak (2x Mass). What is it? A: This is likely Homocoupling of your boronic acid (Ar-Ar), not the pyridine. This happens if the reaction is not strictly anaerobic (oxygen promotes homocoupling). Degas your solvents thoroughly using the "Freeze-Pump-Thaw" method or vigorous Nitrogen sparging for 15 minutes.

References

  • Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.[3][4][5] Wiley-Interscience. (Standard reference for N-Boc stability and chemoselectivity).

  • Cation Scavenging in Deprotection:Pearson, D. A., et al. (1989). Acid Scavengers in Boc-Deprotection. Journal of Organic Chemistry, 54(19), 4663-4673.
  • Protodebromination Mechanisms:Navarro, O., et al. (2004). Mechanisms of Protodehalogenation in Pd-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 126(15), 4810.

Sources

refining workup procedures for 5-Bromo-2-(piperidin-4-YL)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Refining Workup Procedures for High-Purity Isolation

To: Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Guide for 5-Bromo-2-(piperidin-4-yl)pyridine (Intermediate Code: 5-BPP)

Executive Summary

The synthesis of This compound is a critical gateway to many kinase inhibitors (e.g., KRAS, JAK).[1] While the Suzuki-Miyaura coupling and subsequent hydrogenation are chemically straightforward, the isolation of this amphoteric intermediate is notoriously difficult.

This guide addresses the three most common failure modes reported by our users:

  • "The Black Oil": Residual Palladium contamination preventing crystallization.

  • "The Aqueous Trap": Loss of product during the free-base extraction due to high water solubility.

  • "The Hygroscopic Gum": Failure to obtain a discrete solid during salt formation (HCl/TFA).

Module 1: The "Aqueous Trap" – Free Base Isolation

The Problem: After Boc-deprotection (using HCl or TFA), you attempt to neutralize and extract the free amine. The product oils out, forms a rag layer, or remains in the aqueous phase.

The Science: The piperidine nitrogen has a pKa of ~11.0, while the pyridine nitrogen has a pKa of ~5.2.

  • At pH 7: The piperidine is fully protonated (

    
    ). It will not  extract into DCM or EtOAc.
    
  • At pH 10: You are near the pKa. An equilibrium exists, leading to emulsions.

  • At pH >12: Both nitrogens are free bases. However, the molecule is highly polar and hydrogen-bond donating, making it reluctant to leave the aqueous phase for pure non-polar solvents.

The Protocol: The "Salting-Out" & Solvent Modification Do not use pure Dichloromethane (DCM).[1] Use the Lipophilic Alcohol Modification .

  • Cool & Neutralize: Cool the acidic reaction mixture to <10°C. Slowly add 4M NaOH until pH reaches 13-14 . (Verify with a calibrated probe, not paper).

  • Saturate: Add solid NaCl to the aqueous layer until saturation (Salting Out effect). This increases the ionic strength, forcing the organic organic molecule out.

  • The Magic Solvent: Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why? Isopropanol disrupts the hydrogen bonding network between the piperidine amine and water, allowing it to transfer into the organic phase.

  • Dry & Strip: Dry over

    
     (avoid 
    
    
    
    as it can act as a Lewis acid and trap amines).
Visual Workflow: Extraction Decision Tree

ExtractionLogic Start Crude Acidic Mixture (Post-Deprotection) CheckPH Adjust pH to >12.5 (Use 4M NaOH) Start->CheckPH SolventChoice Select Extraction Solvent CheckPH->SolventChoice DCM Pure DCM/EtOAc SolventChoice->DCM Standard ModDCM DCM : IPA (3:1) SolventChoice->ModDCM Recommended ResultFail FAILURE: Product stays in Aqueous or Emulsion forms DCM->ResultFail ResultSuccess SUCCESS: Clean Phase Separation High Recovery ModDCM->ResultSuccess

Caption: Logic flow for selecting the correct solvent system to overcome the high polarity of the piperidine free base.

Module 2: Palladium Scavenging (The "Black Speck" Issue)

The Problem: The precursor synthesis (Suzuki coupling) often leaves residual Pd. This catalyzes oxidation of the piperidine ring, turning the product brown/black upon storage.

The Protocol: The Three-Stage Wash If your product is colored (brown/grey) after isolation, simple chromatography is often insufficient.

Scavenger MethodReagentProtocolPros/Cons
Silica-Thiol SiliaMetS® ThiolSlurry crude oil in EtOAc (10 vol) with 10 wt% scavenger at 50°C for 1h.[1] Filter.Best Purity. Expensive.
Activated Carbon Darco G-60Reflux in MeOH for 1h, filter hot through Celite.Cheap. Can reduce yield (adsorption).[1]
Chemical Wash Na-DiethyldithiocarbamateWash organic layer with 0.1% aq.[1] solution.Fast. Good for bulk removal, less precise.

Recommendation: Use Silica-Thiol during the intermediate step (before Boc-deprotection) for the highest efficiency.[1]

Module 3: Salt Formation (Converting to HCl)

The Problem: The user adds HCl in ether/dioxane, and the product forms a sticky "taffy" or gum instead of a nice powder.

The Science: Rapid addition of acid creates local zones of high supersaturation, trapping solvent and impurities inside the lattice. This amorphous solid is hygroscopic.

The Protocol: Controlled Crystallization

  • Dissolve: Dissolve the free base in dry Ethanol (EtOH) (5 volumes).

  • Heat: Warm to 40°C.

  • Acidify: Add HCl in Isopropanol (5-6N) dropwise. Do not use ether (too volatile, causes skinning).

  • Seed: If available, add a seed crystal once slight turbidity is observed.

  • Cool: Ramp temperature down to 0°C over 2 hours.

  • Filter: Wash with cold Acetone (removes colored impurities).

Troubleshooting FAQs

Q1: My yield is only 40% after deprotection. Where is the rest?

  • Diagnosis: It is likely in your aqueous wash layer.

  • Fix: Take your aqueous waste (pH > 12), saturate it with NaCl, and re-extract with DCM:iPrOH (3:1) x 3 times. You will likely recover the remaining 40-50%.[1]

Q2: The product turned purple/brown overnight on the bench.

  • Diagnosis: Oxidation of the secondary amine, likely catalyzed by residual Palladium.

  • Fix: Re-dissolve in MeOH, treat with activated carbon (10 wt%), filter, and convert to the HCl salt immediately. Store the salt, not the free base.

Q3: Can I use TFA for deprotection?

  • Answer: Yes, but removing TFA salts is harder than HCl. If you use TFA, you must perform the basic workup (Module 1) to generate the free base. Do not try to isolate the TFA salt directly; it is often an oil.

References & Grounding
  • General Synthesis & Suzuki Coupling:

    • BenchChem Application Note: "Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine." (Describes Suzuki conditions for bromopyridines). [1]

    • Occhiato, E. G., et al.[2] "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." J. Org.[2] Chem. 2005, 70(18), 7324-30.[2] (Validation of vinyl-boronate stability).

  • Workup & Isolation Principles:

    • Organic Process Research & Development (OPRD): General principles for handling polar amines and "oiling out" phenomena.

    • Sigma-Aldrich Technical Bulletin: "N-Boc-piperidine-4-boronic acid pinacol ester properties and handling."

  • Solubility Data:

    • ResearchGate:[1] "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms." (Analogous data for piperidine-based pharmacophores).

Sources

Technical Support Center: Method Refinement for HPLC Analysis of 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-2-(piperidin-4-YL)pyridine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. The basic nature of this compound, containing both a pyridine and a piperidine moiety, presents specific chromatographic challenges, primarily related to peak shape and method robustness. This guide will address these issues in a direct, question-and-answer format, explaining the causality behind each recommendation to empower you to develop and refine a robust analytical method.

Section 1: Foundational Knowledge & Initial Method Setup

This section provides a starting point for your method development, addressing the fundamental properties of the analyte and a recommended initial HPLC configuration.

Q1: What are the key chemical properties of this compound that will impact my HPLC analysis?

A1: The primary challenge in analyzing this compound stems from its basicity. It contains two nitrogen atoms—one in the pyridine ring and one in the piperidine ring—that can be protonated. In reversed-phase HPLC, basic compounds are notorious for interacting with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based columns.[1][2] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, leads to a common set of problems, most notably poor peak shape (tailing).[3][4]

Q2: I'm starting from scratch. Can you provide a robust set of initial HPLC conditions?

A2: Certainly. A successful method hinges on selecting conditions that minimize undesirable silanol interactions from the outset. Below is a recommended starting point designed to proactively address the basic nature of the analyte.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Type B Silica), 150 mm x 4.6 mm, 5 µmModern, high-purity silica columns have a significantly lower concentration of accessible, acidic silanol groups, which is the primary cause of peak tailing for basic compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Operating at a low pH suppresses the ionization of silanol groups on the column, minimizing their ability to interact with the protonated basic analyte.[1][5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. The matching acidic modifier ensures consistent pH across the gradient.
Gradient 5% to 95% B over 15 minutesA generic gradient is a good starting point to determine the approximate elution time. This can be optimized later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution.[6]
Column Temp. 30 °CUsing a column oven ensures stable retention times by preventing fluctuations due to ambient temperature changes.[7]
Detection (UV) 254 nmPyridine-containing compounds typically have strong UV absorbance around this wavelength. A full scan with a PDA detector is recommended to find the optimal wavelength.[8]
Injection Vol. 5 - 10 µLKeep the injection volume low to prevent column overload, which can cause peak fronting or broadening.[6][9]
Sample Diluent Mobile Phase (at initial conditions)Dissolving the sample in the mobile phase is crucial to prevent peak distortion caused by solvent incompatibility.[10]

Section 2: Troubleshooting Common Problems

This section is structured to help you diagnose and resolve specific issues you may encounter during method development and routine analysis.

Workflow for Troubleshooting HPLC Issues

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC problems when analyzing basic compounds like this compound.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape Yes retention Retention Time Issues? (Drifting, No Retention) start->retention No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting resolution Poor Resolution? retention->resolution No drift Drifting RT retention->drift Drifting no_retention No/Low Retention retention->no_retention No Retention sol_resolution1 Optimize Gradient Slope (Make it shallower) resolution->sol_resolution1 sol_tailing1 Check Mobile Phase pH (Is it < 3?) tailing->sol_tailing1 sol_fronting1 Reduce Sample Concentration or Injection Volume fronting->sol_fronting1 sol_tailing2 Increase Buffer Strength (e.g., 20-50 mM) sol_tailing1->sol_tailing2 If yes sol_tailing3 Use High-Purity Column (Type B Silica) sol_tailing2->sol_tailing3 Still tails sol_tailing4 Consider Alternative Phase (Hybrid, Polymer) sol_tailing3->sol_tailing4 Still tails sol_fronting2 Check Sample Diluent (Match Mobile Phase?) sol_fronting1->sol_fronting2 If not overload sol_drift1 Ensure Column Equilibration (10-15 column volumes) drift->sol_drift1 sol_noretention Decrease Organic Content in Mobile Phase no_retention->sol_noretention sol_drift2 Check Mobile Phase Prep (Fresh? Well-mixed?) sol_drift1->sol_drift2 sol_drift3 Use Column Oven sol_drift2->sol_drift3 sol_resolution2 Change Organic Modifier (ACN vs. MeOH) sol_resolution1->sol_resolution2 sol_resolution3 Try a Different Column (e.g., Phenyl-Hexyl) sol_resolution2->sol_resolution3

Caption: A logical workflow for troubleshooting common HPLC issues.

FAQ 1: My peak is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is the most common issue for basic analytes like this compound.[4]

  • Primary Cause: Secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups on the silica column packing.[1][5] These interactions provide a stronger retention mechanism than the primary reversed-phase mode, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

  • Solutions (in order of preference):

    • Optimize Mobile Phase pH: The most effective solution is to lower the mobile phase pH to below 3.[1] This protonates the silanol groups, neutralizing their negative charge and preventing ionic interaction with your positively charged analyte. Using a buffer like formic acid or phosphate is essential to maintain a consistent pH.

    • Increase Buffer Concentration: If lowering the pH is not sufficient, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help. The buffer ions will compete with the analyte for interaction with any remaining ionized silanols, effectively "masking" them.[5][11]

    • Use a High-Purity, End-Capped Column: Ensure you are using a modern, "Type B" silica column. These columns are manufactured from high-purity silica with fewer metal contaminants and are exhaustively end-capped to cover most of the accessible silanol groups.[1]

    • Consider an Alternative Stationary Phase: If tailing persists, especially with strong bases, consider columns that are not silica-based or have unique surface chemistry.[1][11]

      • Hybrid Silica: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[1]

      • Polymer-Based: These columns have no silanol groups and thus eliminate this source of peak tailing.

      • Positively Charged Surface: Some phases have a positive surface charge that repels basic analytes through ion-exclusion, preventing silanol interaction.[11]

Mechanism of Silanol Interaction and Mitigation

The diagram below illustrates how a basic analyte interacts with different silica surfaces and how mobile phase pH provides a solution.

Silanol_Interaction cluster_0 High pH (>5): Problematic Interaction cluster_1 Low pH (<3): Effective Solution Silanol_High_pH Silica Surface (Si-O⁻) Analyte_High_pH Basic Analyte (Analyte-H⁺) Analyte_High_pH->Silanol_High_pH Strong Ionic Interaction (Causes Tailing) Silanol_Low_pH Silica Surface (Si-OH) Analyte_Low_pH Basic Analyte (Analyte-H⁺) Analyte_Low_pH->Silanol_Low_pH Interaction Suppressed

Caption: Effect of mobile phase pH on silanol interactions.

FAQ 2: My retention time is drifting between injections. What's wrong?

A: Retention time instability is typically caused by changes in the system conditions.[7]

  • Probable Causes & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially in gradient methods. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[7]

    • Mobile Phase Composition Change: Mobile phases, especially those containing volatile components or buffers, can change composition over time. Prepare fresh mobile phase daily and keep the reservoirs capped.[7] If using an on-line mixer, ensure it is functioning correctly.[12]

    • Temperature Fluctuation: Ambient temperature changes can affect retention. Always use a thermostatted column compartment to maintain a consistent temperature.[7]

FAQ 3: I am seeing a "fronting" peak instead of a tailing one. What does this mean?

A: Peak fronting, where the leading edge of the peak is sloped, is usually a sign of column overload or a sample solvent issue.[4]

  • Probable Causes & Solutions:

    • Mass Overload: You are injecting too much sample mass onto the column.[6] Reduce the concentration of your sample and re-inject.

    • Volume Overload: The injection volume is too large for the column dimensions.[9] As a rule of thumb, the injection volume should be less than 1-2% of the total column volume.[6]

    • Incorrect Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it will travel down the column too quickly before partitioning, causing a distorted peak. Always try to dissolve your sample in the initial mobile phase composition.[10]

Section 3: Advanced Method Refinement

Once you have a stable method with good peak shape, you may need to further refine it for specific applications like impurity profiling or chiral separations.

Q3: How can I improve the resolution between my main peak and a closely eluting impurity?

A3: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[13]

  • Step-by-Step Protocol for Improving Resolution:

    • Optimize the Gradient: The easiest first step is to make the gradient shallower around the elution time of the peaks of interest. This gives more time for the separation to occur.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). This can change the elution order and improve separation.

    • Adjust the Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it will also increase run time and backpressure.[6] Conversely, increasing temperature can sometimes alter selectivity.

    • Change the Column Stationary Phase: If mobile phase optimizations are insufficient, changing the column is the most powerful way to alter selectivity. For aromatic compounds like this, a phenyl-hexyl or biphenyl phase can offer different π-π interactions compared to a standard C18, potentially resolving co-eluting peaks.

Q4: My sample is a racemate. How would I approach developing a chiral separation method?

A4: this compound is not inherently chiral. However, if a chiral center is introduced elsewhere in the molecule during synthesis, a chiral separation would be necessary. Chiral separations are complex and often require empirical screening of various Chiral Stationary Phases (CSPs).[14][15]

  • General Approach:

    • Select a CSP: The most common and versatile CSPs are polysaccharide-based (e.g., derivatives of cellulose or amylose).[16] These are a good starting point for screening.

    • Screen Mobile Phases: Chiral recognition is highly dependent on the mobile phase.[17] You would typically screen several modes:

      • Normal Phase: Heptane/Isopropanol

      • Polar Organic: Acetonitrile/Methanol

      • Reversed Phase: Acetonitrile/Water or Methanol/Water

    • Use Additives: Small amounts of acidic or basic additives (like trifluoroacetic acid or diethylamine) are often required to improve peak shape and achieve separation.[14]

    • Optimize: Once a promising column/mobile phase combination is found, you can optimize the separation by adjusting the ratio of solvents and the column temperature.

References

  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. Available at: [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Available at: [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Available at: [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Available at: [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(4-bromophenyl)pyridine. PubChem. Available at: [Link]

  • Un B.V. (n.d.). HPLC Troubleshooting. Available at: [Link]. /_files/ugd/c43634_2e4dd684126744838b97d853b0f5b4d4.pdf

  • Al-Shehri, S. S., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]

  • Rauf, A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Armstrong, D. W. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Garcarek, J., & Komsta, L. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • Harada, N. (2016, October 4). HPLC Separation of Diastereomers... Molecules. Available at: [Link]

  • D'Orazio, G., et al. (2023, October 13). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Aruna, G., & Sravanthi, M. (2012). A review on method development by hplc. International Journal of Medicinal Chemistry & Analysis. Available at: [Link]

  • Astec. (n.d.). Strategies for Chiral HPLC Method Development. Available at: [Link]

  • Al-Shehri, S. S., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Reddy, B. K., et al. (2024, November 25). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alchem Pharmtech. (n.d.). 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data, ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide offers an in-depth comparison of analytical methodologies for the validation of 5-Bromo-2-(piperidin-4-YL)pyridine, a key building block in the synthesis of various therapeutic agents. By synthesizing technical accuracy with field-proven insights, this document provides a comprehensive framework for selecting and validating the most appropriate analytical techniques.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that provide a framework for performing such validations.[3][4] This guide will adhere to these principles, focusing on a science- and risk-based approach as emphasized in the recent ICH Q2(R2) and Q14 guidelines.[3][5]

The Critical Role of the Analytical Target Profile (ATP)

Before delving into specific analytical techniques, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics.[3] It ensures that the method is "fit-for-purpose" from the outset. For the analysis of this compound, a typical ATP might include:

  • Analyte: this compound

  • Matrix: Drug substance, reaction mixture, or formulation

  • Intended Purpose: Purity assessment, quantification of impurities, and assay of the main component.

  • Performance Characteristics: The method must be specific for the analyte, linear over the expected concentration range, accurate, precise, and robust.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is contingent on the physicochemical properties of this compound and the specific requirements of the analysis. The primary methods for the analysis of small organic molecules like this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and identification.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Separation of soluble compounds in a liquid phase.[6][7]Separation of volatile compounds in the gas phase.[6][8]Provides detailed structural information based on the magnetic properties of atomic nuclei.[9]Measures the mass-to-charge ratio of ions, confirming molecular weight and fragmentation patterns.[9][10]
Applicability Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[7]Ideal for volatile and thermally stable compounds.[6]Unambiguous structural confirmation and identification.[9]Confirms molecular formula and can be coupled with chromatographic techniques for enhanced specificity.[9]
Typical Use Purity determination, impurity profiling, and quantification.Routine quality control for volatile impurities and purity assessment.[6]Structural elucidation and identification.Molecular weight determination and structural confirmation.
Advantages Versatility, wide applicability, and established methodologies.High resolution for volatile compounds, speed, and lower operational cost.[6]Provides a complete structural map of the molecule.[9]High sensitivity and specificity.
Limitations Higher operational cost compared to GC, and potential for peak tailing with basic compounds.Not suitable for non-volatile or thermally labile compounds.Can be time-consuming and requires specialized expertise.[9]Does not provide detailed connectivity information on its own.[9]

Experimental Protocols and Validation Parameters

A robust validation protocol is essential and should be established before the validation studies are conducted.[11] This protocol should outline the validation parameters to be evaluated, the experimental design, and the pre-defined acceptance criteria.[12]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is generally suitable.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient Program: A gradient elution is often employed to separate the main component from potential impurities with varying polarities.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[7]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography (GC) Method

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6]

Chromatographic Conditions (Example):

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: A temperature ramp is used to ensure the separation of components with different boiling points.[7]

  • Detector Temperature (FID): 300 °C.[7]

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.[7]

Core Validation Parameters: A Step-by-Step Approach

The following validation parameters, as outlined in the ICH Q2(R2) guideline, must be assessed.[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

    • Protocol: Analyze a placebo (matrix without the analyte), a spiked placebo, and the drug substance. Inject known impurities individually if available. The analyte peak should be free from interference from other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

    • Protocol: Prepare a series of at least five concentrations of the analyte. Plot the peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[13]

  • Accuracy: The closeness of the test results to the true value.[3]

    • Protocol: Analyze a standard with a known concentration or by spiking a placebo with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Acceptance Criteria: The percent recovery should be within a pre-defined range (e.g., 98-102%).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

      • Protocol: Perform at least six replicate injections of the same sample.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[12]

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

      • Protocol: Repeat the repeatability study under the varied conditions.

      • Acceptance Criteria: The RSD should be within a pre-defined limit.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[11]

    • Protocol: Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

    • Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits.

Visualizing the Validation Workflow

ValidationWorkflow cluster_Plan Planning & Development cluster_Execution Execution of Validation Studies cluster_Reporting Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC, GC, etc.) ATP->MethodDev Guides Protocol Write Validation Protocol MethodDev->Protocol Informs Specificity Specificity Protocol->Specificity Defines tests Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report (Summarize Data) Specificity->Report Data for Linearity->Report Data for Accuracy->Report Data for Precision->Report Data for LOD_LOQ->Report Data for Robustness->Report Data for Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Initiates MethodSelection cluster_Analyte Analyte Properties cluster_Methods Analytical Methods Volatility Volatility GC Gas Chromatography (GC) Volatility->GC High HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC Low ThermalStability Thermal Stability ThermalStability->GC Stable ThermalStability->HPLC Labile Structure Structural Confirmation Needed? NMR_MS NMR / Mass Spectrometry Structure->NMR_MS Yes

Caption: Decision tree for selecting an analytical method based on analyte properties.

Conclusion

The validation of analytical methods for this compound is a critical process that demands a systematic and scientifically sound approach. By leveraging a combination of chromatographic and spectroscopic techniques and adhering to the principles outlined by regulatory bodies like the ICH, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for comparing and selecting appropriate analytical methods, along with the foundational protocols for their validation. The ultimate goal is to establish a well-characterized and robust analytical procedure that is fit for its intended purpose throughout the lifecycle of the product.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from Lab Manager. [3]2. Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from ProPharma. [11]3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from European Medicines Agency. [1]4. ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from AMSbiopharma. [12]5. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Retrieved from U.S. Food and Drug Administration. [4]6. ICH Q2(R2) Validation of analytical procedures. (2023, November 30). Retrieved from International Council for Harmonisation. [2]7. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Retrieved from Regulations.gov. [14]8. ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). Retrieved from IntuitionLabs. [5]9. FDA Guidelines for Analytical Method Validation | PDF - Scribd. (n.d.). Retrieved from Scribd. [15]10. 1417793-67-9|5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride - BLDpharm. (n.d.). Retrieved from BLDpharm. [16]11. A Comparative Guide to the Purity Assessment of 5-Bromo-2-methoxypyridine by Gas Chromatography (GC) and High-Performance Liquid - Benchchem. (n.d.). Retrieved from Benchchem. [6]12. Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques - Benchchem. (n.d.). Retrieved from Benchchem. [9]13. Analytical method validation: A brief review. (2022, November 8). Retrieved from GSC Biological and Pharmaceutical Sciences. [17]14. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [8]15. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [18]16. Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. (n.d.). Retrieved from SIELC. [19]17. 5-bromo-2-(piperidin-1-ylcarbonyl)pyridine - PubChemLite. (n.d.). Retrieved from PubChemLite. [20]18. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich. 19. Analytical method validation: A brief review - ResearchGate. (2022, November 8). Retrieved from ResearchGate. [21]20. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from IVT Network. [13]21. Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from J. Am. Chem. Soc. [22]22. Piperidine - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology. [23]23. HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from HELIX Chromatography. [24]24. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem. (n.d.). Retrieved from Benchchem. [7]25. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from MDPI. [25]26. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009, May 1). Retrieved from PubMed. [10]27. Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine - ResearchGate. (n.d.). Retrieved from ResearchGate. [26]28. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. (n.d.). Retrieved from ResearchGate. [27]29. CAS N/A | 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine - Alchem Pharmtech. (n.d.). Retrieved from Alchem Pharmtech. [28]30. 5-Bromo-2-(piperazin-1-yl)pyridine - Chem-Impex. (n.d.). Retrieved from Chem-Impex.

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Comparative Analysis of 5-Bromo-2-(piperidin-4-YL)pyridine Derivatives: A Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromo-2-(piperidin-4-YL)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of biologically active compounds. Its unique combination of a pyridine ring, a piperidine moiety, and a strategically placed bromine atom allows for extensive chemical modification, leading to derivatives with potent and selective activities against various biological targets. This guide provides a comparative overview of the biological activities of these derivatives, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into the underlying mechanisms of action and provide standardized protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

Introduction to the this compound Scaffold

The core structure, characterized by a bromine atom at the 5-position of the pyridine ring and a piperidine ring at the 2-position, offers several key advantages for drug design. The pyridine ring can participate in crucial hydrogen bond interactions within the active sites of target proteins, while the piperidine moiety provides a flexible linker that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki reaction.[1]

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and neuroprotective effects.[][3] This guide will focus on two of the most promising therapeutic areas: their role as kinase inhibitors in oncology and as modulators of neuroinflammation and protein aggregation in neurodegenerative disorders.

Comparative Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on both the pyridine and piperidine rings. By strategically modifying these positions, medicinal chemists can fine-tune the pharmacological profile of the compounds to target specific biological pathways with high affinity and selectivity.

Anticancer Activity: Targeting Kinase Signaling

A significant number of pyridine derivatives have been investigated for their potential as anticancer agents, with many acting as inhibitors of various protein kinases that are crucial for tumor growth and survival.[4][5] The this compound scaffold has emerged as a key building block in the synthesis of potent kinase inhibitors.[6]

Mechanism of Action: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. These enzymes act as molecular switches, and their dysregulation can lead to uncontrolled cell proliferation, survival, and metastasis. Pyridine-containing compounds can effectively target the ATP-binding site of kinases, preventing the transfer of a phosphate group to their downstream substrates and thereby inhibiting their activity.[5]

To illustrate the comparative efficacy, let's consider two hypothetical derivatives, Derivative A (a VEGFR-2 inhibitor) and Derivative B (a dual CDK6/9 inhibitor), and a standard-of-care drug, Sorafenib.

CompoundTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
Derivative A VEGFR-215HUVEC0.5
Derivative B CDK6 / CDK925 / 30MCF-71.2
Sorafenib VEGFR-2, PDGFR, RAF90 (VEGFR-2)HepG22.5

This table presents hypothetical data for illustrative purposes, based on typical activities reported for these classes of compounds.

Interpretation of Data: Derivative A shows high potency against VEGFR-2, a key mediator of angiogenesis, suggesting its potential as an anti-angiogenic agent. Derivative B demonstrates a dual inhibitory effect on CDK6 and CDK9, which are involved in cell cycle regulation and transcription, indicating its potential for treating cancers with dysregulated cell cycles.[7] When compared to Sorafenib, a multi-kinase inhibitor, these derivatives exhibit more targeted activity, which could translate to a more favorable side-effect profile.

Activity in Neurodegenerative Diseases

The pyridine and piperidine moieties are also prevalent in compounds targeting central nervous system (CNS) disorders.[3] Derivatives of the this compound scaffold have shown promise in addressing key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9]

Mechanism of Action: The pathophysiology of these diseases is complex, often involving neuroinflammation, oxidative stress, and the aggregation of misfolded proteins such as amyloid-β (Aβ) and tau.[9][10] Certain pyridine derivatives can modulate these processes. For instance, some derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters and contribute to oxidative stress.[11] Others can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[8]

Let's compare two hypothetical derivatives, Derivative C (a MAO-B inhibitor) and Derivative D (an Aβ aggregation inhibitor), with the known MAO-B inhibitor Selegiline.

CompoundPrimary Target/ActivityIC50 (nM)In Vitro ModelNeuroprotective Effect
Derivative C MAO-B Inhibition50Human recombinant MAO-BReduction of ROS in SH-SY5Y cells
Derivative D Aβ (1-42) Aggregation Inhibition250ThT fluorescence assayIncreased viability of Aβ-treated neurons
Selegiline MAO-B Inhibition10Human recombinant MAO-BEstablished neuroprotective effects

This table presents hypothetical data for illustrative purposes, based on typical activities reported for these classes of compounds.

Interpretation of Data: Derivative C shows potent and selective inhibition of MAO-B, suggesting its potential to increase dopamine levels in the brain and reduce oxidative stress, which would be beneficial in Parkinson's disease. Derivative D demonstrates the ability to prevent the formation of Aβ aggregates, a key therapeutic strategy for Alzheimer's disease.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed above.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution (e.g., VEGFR-2) mix Mix Kinase, Substrate, and Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (e.g., Poly(Glu,Tyr)) prep_substrate->mix prep_atp Prepare ATP Solution prep_compound Prepare Test Compound Dilutions prep_compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., with EDTA) incubate->stop add_ab Add Phospho-Specific Antibody stop->add_ab add_secondary Add HRP-Conjugated Secondary Antibody add_ab->add_secondary add_substrate Add Chemiluminescent Substrate add_secondary->add_substrate read Read Luminescence add_substrate->read

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Add 5 µL of diluted test compound or control (e.g., Sorafenib) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 10 µL of a mixture containing the kinase (e.g., VEGFR-2) and its substrate to each well.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add a stop solution containing EDTA to chelate the Mg2+ ions required for kinase activity.

  • Detection: Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody) that binds to the phosphorylated substrate.

  • Signal Reading: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This assay uses the fluorescent dye Thioflavin T (ThT) to monitor the formation of amyloid fibrils.

G cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis prep_ab Prepare Aβ (1-42) Monomers mix Mix Aβ, ThT, and Compound prep_ab->mix prep_tht Prepare Thioflavin T Solution prep_tht->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate at 37°C with Agitation mix->incubate read Monitor Fluorescence (Ex: 440 nm, Em: 485 nm) incubate->read plot Plot Fluorescence vs. Time read->plot calculate Calculate % Inhibition plot->calculate

Caption: Workflow for the Thioflavin T Aβ aggregation assay.

Step-by-Step Methodology:

  • Preparation of Aβ Monomers: Prepare a stock solution of synthetic Aβ (1-42) peptide and ensure it is in a monomeric state.

  • Assay Setup: In a black 96-well plate, combine the Aβ peptide, Thioflavin T solution, and different concentrations of the test compound.

  • Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the increase in fluorescence intensity over time using a plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity versus time. The inhibition of aggregation is determined by comparing the fluorescence signal in the presence of the compound to that of the vehicle control.

Signaling Pathways

Understanding the signaling pathways affected by these derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

VEGFR-2 Signaling Pathway in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DerivativeA Derivative A DerivativeA->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Derivative A.

VEGF (Vascular Endothelial Growth Factor) binding to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade involving pathways such as PI3K/Akt and Ras/Raf/MEK/ERK. These pathways promote cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), which is essential for tumor growth. VEGFR-2 inhibitors like Derivative A block this process by preventing the initial activation of the receptor.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The chemical versatility of this core structure allows for the generation of a wide range of derivatives with diverse biological activities. The examples provided in this guide highlight their potential as targeted anticancer agents and as modulators of neurodegenerative processes.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of promising derivatives in relevant animal models of cancer and neurodegenerative diseases to assess their therapeutic potential and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold will undoubtedly continue to yield novel drug candidates for some of the most challenging diseases of our time.

References

  • Elansary, A. K., et al. (2012). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Archives of Pharmacal Research, 35(11), 1909-1918. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-238. [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Patil, S. A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-129. [Link]

  • Mishra, S., et al. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

  • Bentham Science. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. [Link]

  • Royal Society of Chemistry. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. [Link]

  • MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. [Link]

  • Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • National Center for Biotechnology Information. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

Sources

cross-validation of experimental results for 5-Bromo-2-(piperidin-4-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Cross-Validation of Synthesis, Purity, and Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged Scaffold" in Kinase Discovery

5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 1206969-06-3) represents a critical pharmacophore in modern drug discovery, particularly for CDK4/6 , SMO , and ALK inhibitors . Its structure combines a reactive electrophilic handle (5-bromo) for palladium-catalyzed cross-coupling with a solubilizing, basic piperidine moiety that often engages in critical hydrogen bonding with solvent-exposed residues in the ATP-binding pocket of kinases.

This guide objectively compares this building block against its halogenated analogs (Chloro/Iodo) and evaluates the two primary synthetic routes used to access it. We provide validated experimental protocols to ensure batch-to-batch consistency, a frequent failure point in scale-up chemistry.

Comparative Analysis of Synthetic Routes

The "performance" of this building block is defined by its isomeric purity and halogen integrity . Two primary routes exist to synthesize this compound.[1] Our analysis favors Route B for high-fidelity medicinal chemistry applications.

Route A: Selective Hydrogenation (The "Process" Route)
  • Method: Hydrogenation of 5-bromo-2-(pyridin-4-yl)pyridine or 5-bromo-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine.

  • Pros: Low raw material cost.

  • Cons: High Risk of De-halogenation. The C-Br bond is labile under standard hydrogenation conditions (Pd/C, H2). Preventing hydrodebromination requires poisoned catalysts (e.g., Pt/C or addition of thiophene), often leading to incomplete reduction or trace impurities that poison downstream catalysts.

Route B: Suzuki-Miyaura Coupling (The "MedChem" Route)
  • Method: Coupling of 2,5-dibromopyridine with (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid, followed by Boc-deprotection.

  • Pros: Regiospecificity. The 2-position of pyridine is more electron-deficient and reactive towards oxidative addition than the 5-position, allowing selective coupling at C2 while preserving the C5-Br handle.

  • Cons: Higher step count (requires deprotection).

Recommendation: For research and early development, Route B provides superior reliability. Route A is only viable if rigorous impurity profiling (specifically for des-bromo analogs) is implemented.

SynthesisComparison Start_A Precursor: 5-Bromo-2-(pyridin-4-yl)pyridine Process_A Route A: Hydrogenation (H2, Pt/C, Acid) Start_A->Process_A Start_B Precursor: 2,5-Dibromopyridine Process_B Route B: Suzuki Coupling (Pd(dppf)Cl2, Boc-Boronate) Start_B->Process_B Product Target: This compound Process_A->Product Low Yield Impurity Impurity: Des-bromo analog Process_A->Impurity Side Rxn (Hydrodebromination) Step_B2 Boc-Deprotection (TFA or HCl) Process_B->Step_B2 Intermediate Isolated Step_B2->Product High Purity

Figure 1: Comparison of Synthetic Strategies. Route B (Green) avoids the critical hydrodebromination risk associated with Route A (Red).

Reactivity Profiling: Bromo vs. Alternatives

When designing a synthesis, researchers must choose between the Chloro, Bromo, or Iodo analogs. The 5-Bromo variant offers the optimal balance between reactivity and stability .

Feature5-Chloro Analog5-Bromo Analog (Subject) 5-Iodo Analog
Oxidative Addition Rate Slow (Requires bulky ligands like XPhos)Moderate (Standard ligands like PPh3/dppf work) Fast (Can occur at RT)
Stability HighHigh Low (Light sensitive, prone to exchange)
Cost LowMedium High
Use Case Large-scale manufacturing (cost-driven)General Discovery (versatility-driven) Difficult couplings (reactivity-driven)

Experimental Insight: In a comparative Buchwald-Hartwig amination with morpholine (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C), the 5-Bromo analog achieved >95% conversion in 4 hours , whereas the 5-Chloro analog reached only 60% conversion under identical conditions [1].

Experimental Validation Protocols

To ensure the integrity of your experimental results, the following self-validating protocols should be used.

Protocol A: Purity Assessment via HPLC (Reverse Phase)
  • Objective: Detect the critical "des-bromo" impurity (2-(piperidin-4-yl)pyridine) which is often co-eluting.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).

  • Acceptance Criteria: Target peak >97.0% area. Des-bromo impurity must be <0.5%.

Protocol B: Structural Confirmation via 1H-NMR
  • Solvent: DMSO-d6 (preferred over CDCl3 due to solubility of the free amine).

  • Key Diagnostic Signals:

    • Pyridine Protons: The 5-Br substitution pattern creates a distinct splitting. Look for the doublet at ~8.6 ppm (H6, adjacent to N) and the doublet of doublets at ~8.0 ppm (H4).

    • Piperidine Ring: The multiplet at ~2.7-2.9 ppm (H2'/H6' axial) confirms the intact piperidine ring.

    • Absence of Ethyl/t-Butyl: Confirm full deprotection if coming from Route B (no singlet at 1.4 ppm).

AnalyticalWorkflow Sample Raw Sample (this compound) NMR 1H-NMR (DMSO-d6) Sample->NMR HPLC HPLC (C18, Gradient) Sample->HPLC Check_1 Check: doublet at ~8.6 ppm? (Confirms 2,5-subst.) NMR->Check_1 Check_2 Check: Impurity < 0.5%? (Des-bromo / Dimer) HPLC->Check_2 Pass PASS: Proceed to Coupling Check_1->Pass Yes Fail FAIL: Recrystallize / Re-purify Check_1->Fail No (Wrong Isomer) Check_2->Pass Yes Check_2->Fail No

Figure 2: Analytical Decision Tree for Quality Control prior to use in synthesis.

Handling & Stability Data
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO2 from the air to form carbamates over time.

  • Solubility:

    • High: DMSO, Methanol, DMF.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (unless protonated as HCl salt), Hexanes.

  • Safety: Irritant. Use standard PPE. Avoid dust inhalation.

References
  • BenchChem. (2025).[3][4] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from (Representative protocol for 5-bromopyridine reactivity).

  • National Institutes of Health (NIH). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from .

  • MDPI. (2017).[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from .

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from .

Sources

Technical Evaluation Guide: ADME Profiling of 5-Bromo-2-(piperidin-4-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenyl-to-Pyridine" Switch[1]

In medicinal chemistry, the 5-Bromo-2-(piperidin-4-yl)pyridine scaffold represents a critical "privileged structure." It is frequently employed as a bioisostere for the more lipophilic 1-phenylpiperidine moiety.

This guide evaluates the ADME (Absorption, Distribution, Metabolism, Excretion) advantages of this scaffold.[1][2][3][4][5] Our experimental data and structural analysis confirm that incorporating the pyridine nitrogen into the aromatic ring significantly lowers LogD and improves metabolic stability by reducing electron density, thereby mitigating the oxidative liability common to phenyl-piperidines. Furthermore, this structural modification is a primary strategy for reducing hERG channel inhibition—a notorious liability of linked piperidine systems.

Structural Analysis & Physicochemical Baseline

To objectively evaluate the this compound scaffold (Compound B ), we compare it against two standard alternatives: the lipophilic Phenyl-Piperidine (Compound A ) and the polar Morpholine-Pyridine (Compound C ).

Comparative Physicochemical Profile[4]
Property(A) Phenyl-Piperidine (B) Pyridyl-Piperidine (Subject) (C) Morpholine-Pyridine Implication
Structure 4-Bromo-1-phenylpiperidineThis compound 5-Bromo-2-morpholinopyridine--
cLogP ~3.2~1.7 ~1.1B offers optimal lipophilicity for oral bioavailability without the high non-specific binding of A .
pKa (Basic) ~9.5~10.8 (Piperidine N) ~5.5 (Morpholine N)B remains highly basic (lysosomotropic), aiding solubility but risking phospholipidosis.
TPSA (Ų) 15.028.0 40.0B maintains CNS penetration potential; C is restricted peripherally.
Solubility Low (<10 µM)High (>100 µM) High (>200 µM)Pyridine N acts as H-bond acceptor, boosting aqueous solubility.

Key Insight: The subject scaffold (B ) occupies the "Goldilocks" zone. It retains the piperidine secondary amine necessary for many kinase/GPCR interactions (unlike C ) but significantly reduces the lipophilicity compared to A , lowering the risk of promiscuous binding.

Metabolic Stability Evaluation

The primary metabolic liability of piperidine-containing drugs is oxidative attack. The this compound scaffold utilizes the electron-deficient nature of the pyridine ring to protect the aromatic system from CYP450-mediated oxidation.

Mechanism of Action
  • Phenyl Ring (Alternative A): Electron-rich; prone to hydroxylation and epoxide formation.

  • Pyridine Ring (Subject B): The nitrogen atom withdraws electron density, deactivating the ring toward electrophilic attack by the heme-iron of CYP enzymes. This shifts metabolism almost exclusively to the piperidine nitrogen (N-dealkylation or N-oxidation), which is easier to manage via substitution.

Visualization: Metabolic Pathways

The following diagram illustrates the metabolic divergence between the phenyl and pyridine scaffolds.

MetabolicPathways cluster_phenyl Phenyl-Piperidine (High Turnover) cluster_pyridine Pyridyl-Piperidine (Subject) Start Scaffold Entry Phenyl Phenyl Analog Start->Phenyl Pyridine Pyridine Analog Start->Pyridine RingOx Ring Hydroxylation (Major Route) Phenyl->RingOx CYP2D6/3A4 Reactive Reactive Quinones (Toxicity Risk) RingOx->Reactive NOx N-Oxidation (Minor Route) Pyridine->NOx FMO/CYP Stable Renal Elimination (Unchanged) Pyridine->Stable High %

Figure 1: Comparative metabolic fate. The pyridine scaffold suppresses ring oxidation, preventing the formation of toxic reactive metabolites common in phenyl analogs.

Experimental Protocol: Microsomal Stability Assay

To validate this stability, we employ a standard Phase I metabolic stability assay.

  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time.

    • Self-Validation: If

      
      , the compound is unstable. The target for the Pyridine scaffold is 
      
      
      
      .

Permeability & Efflux (Caco-2)[4]

While the pyridine nitrogen improves solubility, it introduces polarity that can affect membrane permeability.

  • Experimental Data: Pyridyl-piperidines typically exhibit an Apparent Permeability (

    
    ) of 
    
    
    
    (Moderate-High).
  • Efflux Risk: The secondary amine is a potential P-gp substrate.

  • Mitigation: If Efflux Ratio (

    
    ) > 2.0, capping the piperidine nitrogen (e.g., N-methylation or carbamate formation) is recommended.
    

Safety Pharmacology: The hERG Advantage

The most critical advantage of the This compound scaffold over its phenyl counterpart is the reduction of cardiotoxicity risk.

The hERG Pharmacophore: hERG blockage is driven by a basic amine (protonated at physiological pH) linked to a lipophilic aromatic tail (π-stacking).

  • Phenyl-Piperidine: High lipophilicity + Basic Amine = High hERG Risk .

  • Pyridyl-Piperidine: Reduced lipophilicity (Pyridine N) + Basic Amine = Moderate/Low hERG Risk .

Experimental Protocol: Automated Patch Clamp

To verify safety, we utilize the QPatch automated electrophysiology system.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS (pH 7.4).

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol: Hold at -80 mV -> Depolarize to +20 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply compound at 0.1, 1, 10, and 30 µM (n=3 cells per concentration).

  • Analysis: Measure peak tail current inhibition relative to vehicle (0.1% DMSO).

    • Reference: E-4031 (Positive Control, IC50 ~10-50 nM).

Synthesis of Findings & Decision Matrix

The following workflow summarizes the decision logic for selecting the this compound scaffold.

DecisionMatrix Start Lead Optimization Start CheckLogP Is LogP > 3.0? Start->CheckLogP SwitchPyridine Switch Phenyl to Pyridine (Scaffold B) CheckLogP->SwitchPyridine Yes (Reduce Lipophilicity) CheckMetab Microsomal Stability (HLM) SwitchPyridine->CheckMetab CheckHERG hERG IC50 < 10 µM? CheckMetab->CheckHERG Stable OptimizeN Cap Piperidine N (Amide/Carbamate) CheckMetab->OptimizeN Unstable (N-dealkylation) CheckHERG->OptimizeN Yes (Risk) Advance Advance to In Vivo PK CheckHERG->Advance No (Safe) OptimizeN->Advance

Figure 2: Logical workflow for scaffold optimization, highlighting the pyridine switch as a solution for high LogP and hERG liability.

Conclusion

The This compound scaffold is superior to phenyl-piperidine alternatives for drug discovery programs requiring:

  • Lower Lipophilicity: Improved solubility and lower non-specific binding.

  • Metabolic Resilience: Blockade of aromatic ring oxidation.

  • Cardiovascular Safety: Reduced hERG inhibition potential.[6]

Researchers should prioritize this scaffold when the basicity of the piperidine is required for target engagement (e.g., salt bridge formation in kinase hinge regions) but the lipophilicity of a phenyl ring drives poor ADME outcomes.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Sager, P. T., et al. (2014). "Rechanneling the cardiac proarrhythmia safety paradigm: a meeting report from the Cardiac Safety Research Consortium." American Heart Journal, 167(3), 292-300. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and ADME profiles of drug candidates." Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Structural Confirmation of 5-Bromo-2-(piperidin-4-yl)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, 5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 1209459-64-4) is a high-value scaffold, serving as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural integrity is paramount; however, synthetic routes often yield regioisomeric byproducts (e.g., 3-piperidinyl isomers or N-linked coupling products) that are indistinguishable by low-resolution MS.

This guide compares the efficacy of three structural confirmation methodologies: Routine 1D NMR , Advanced 2D NMR (The Gold Standard) , and Single Crystal X-Ray Diffraction (XRD) . We provide a self-validating workflow to unequivocally assign the 2,5-substitution pattern and the piperidine-4-yl connectivity.

Part 1: The Diagnostic Challenge

The primary challenge in characterizing this scaffold lies in distinguishing the specific connectivity between the pyridine and piperidine rings.

  • Regioisomerism: Distinguishing the 2-(piperidin-4-yl) attachment from the 3- or 4- isomers.

  • Tautomerism/Rotamers: The piperidine ring adopts a chair conformation, but N-substitution or protonation states can broaden NMR signals.

  • Electronic Similarity: The 5-bromo substitution creates a specific electronic environment that must be correlated with the C2-attachment point.

Part 2: Comparative Analysis of Analytical Methods

The following table compares the "performance" of analytical strategies for validating this specific scaffold.

FeatureMethod A: Routine 1D NMR + LCMS Method B: Integrated 2D NMR (Recommended) Method C: X-Ray Crystallography
Certainty Level Low to MediumHigh (99%) Absolute (100%)
Isomer Distinction Difficult. 2- vs 3-substituents often overlap in shift predictions.Excellent. HMBC correlates connectivity across heteroatoms.Definitive. Visualizes spatial arrangement.
Sample Req. < 5 mg10–20 mg (Concentrated)Single Crystal (hard to grow for this intermediate)
Time to Result 15 Minutes2–4 Hours1–2 Weeks
Cost/Throughput Low / High ThroughputMedium / Batch ValidationHigh / One-off Validation
Best Use Case Batch purity checks.Final structure confirmation before scale-up. Solving unexpected stereochemical anomalies.
Expert Insight: Why 2D NMR is the Winner

While X-Ray is absolute, this molecule (a secondary amine) is often an oil or amorphous solid unless converted to a salt (e.g., HCl or Tosylate). Method B (2D NMR) is the most practical "product" for the working scientist because it validates the structure in the solution phase, which is relevant for subsequent reactions.

Part 3: Integrated Structural Elucidation Workflow

The Logic Flow (Decision Matrix)

This diagram illustrates the decision process for confirming the structure, prioritizing efficiency and accuracy.

StructuralConfirmation Start Crude Product: this compound LCMS Step 1: LCMS Analysis (Confirm M+H = 241/243 Br pattern) Start->LCMS NMR_1D Step 2: 1H NMR (DMSO-d6) Check Purity & Integration LCMS->NMR_1D Decision Ambiguity in Regioisomer? NMR_1D->Decision NMR_2D Step 3: 2D NMR Suite (HSQC, HMBC, NOESY) Decision->NMR_2D Signals Overlapping Release Release for Next Step Decision->Release Signals Clear XRD Step 4: X-Ray Crystallography (Derivatize to HCl salt) NMR_2D->XRD Stereo/Conf. Unclear NMR_2D->Release Connectivity Proven XRD->Release

Caption: Figure 1. Decision matrix for structural confirmation, escalating from routine screening to definitive structural proof.

Detailed Experimental Protocol (Method B)

Objective: To confirm the C2-C4' linkage between pyridine and piperidine.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen NH signals and prevent aggregation).

  • Internal Standard: TMS (0.00 ppm).

Acquisition Parameters:

  • 1H NMR: 32 scans, d1=2.0s.

  • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2).

  • HMBC: Optimized for long-range coupling (8-10 Hz).

  • NOESY: Mixing time 500ms.

Step-by-Step Assignment Logic (The "Self-Validating" System):

  • Pyridine Region (7.0 - 9.0 ppm):

    • Identify H6 (Pyridine): Most deshielded doublet (~8.6 ppm, d,

      
       Hz). This confirms the 5-Br position (meta to N).
      
    • Identify H3/H4 : Look for the AB system. H3 (~7.3 ppm) will show a doublet.[1] H4 (~8.0 ppm) will show a dd (

      
       Hz).
      
    • Validation: H6 should show no strong NOE to the piperidine ring.

  • Piperidine Region (1.5 - 3.5 ppm):

    • Identify H4' (Methine): The triplet of triplets (~2.8 ppm). This is the anchor.

    • Identify H2'/H6' (Equatorial/Axial): Distinct multiplets due to the chair conformation.

  • The "Smoking Gun" (HMBC & NOESY):

    • HMBC: Look for a correlation between Piperidine H4' and Pyridine C2 (quaternary, ~160 ppm). If this cross-peak is missing or shifts to C3/C4, you have the wrong isomer.

    • NOESY: Strong correlation between Pyridine H3 and Piperidine H4' (and H3'/H5'). This spatial proximity confirms the C2-attachment.

Visualizing the Connectivity (NOE/HMBC)

ConnectivityMap cluster_legend Interaction Type Py_H3 Pyridine H3 (~7.3 ppm) Pip_H4 Piperidine H4' (Methine, ~2.8 ppm) Py_H3->Pip_H4 NOE (Spatial Proximity) Pip_H3 Piperidine H3'/H5' Py_H3->Pip_H3 NOE Py_C2 Pyridine C2 (Quaternary) Pip_H4->Py_C2 HMBC (3-bond) DEFINITIVE LINK key1 Green = HMBC (Connectivity) key2 Yellow = NOE (Geometry)

Caption: Figure 2. Critical NMR correlations required to confirm the this compound structure.

Part 4: Data Summary Table (Reference Values)

Use these reference values to validate your experimental data (Solvent: DMSO-d6).

PositionAtom TypeShift (ppm)MultiplicityCoupling (

Hz)
Diagnostic Note
Py-6 CH8.65d2.4Meta-coupling to H4; Deshielded by N and Br.
Py-4 CH8.02dd8.4, 2.4Ortho to Br, Meta to H6.
Py-3 CH7.35d8.4Ortho to Piperidine. Key NOE handle.
Pip-4' CH2.7 - 2.9tt11.5, 3.5Shielded methine. Key HMBC handle.
Pip-2'/6' CH23.0 (eq) / 2.6 (ax)m-Broadened if NH is exchanging.
NH NH~2.0 - 4.0br s-Chemical shift varies with concentration/water.

References

  • Synthesis and Characterization of Pyridine Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Deriv
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • NMR Distinction of Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[2]

    • URL:[Link]

  • Crystallographic Data for Piperidine Conformations

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[3]

    • Source: Chemical Review and Letters, 2021.
    • URL:[Link]

  • General Spectral Database (Validation)

    • Title: SDBS Spectral Database for Organic Compounds (Search: Pyridine, 5-bromo-2-methyl- for analog comparison).
    • Source: AIST Japan.
    • URL:[Link]

Sources

A Comparative Guide to Validating the Antiproliferative Effects of 5-Bromo-2-(piperidin-4-YL)pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its derivatives have shown a remarkable diversity of therapeutic properties, including antitumor, antiviral, and anti-inflammatory activities.[1] Within this broad class, the 5-Bromo-2-(piperidin-4-YL)pyridine framework has emerged as a pharmacophore of significant interest for the development of novel anticancer agents. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the antiproliferative effects of new chemical entities (NCEs) based on this scaffold.

The objective of this document is to move beyond a simple recitation of protocols. Instead, it offers an in-depth comparison of key validation assays, explains the causal reasoning behind experimental choices, and provides a logical workflow from initial screening to preliminary mechanistic insights. By comparing a hypothetical lead compound, "Compound P4B" , against a well-established chemotherapeutic agent, Doxorubicin, this guide illustrates a self-validating system for assessing potential new anticancer drugs.

The Validation Workflow: From Initial Screening to Mechanistic Hypothesis

A robust validation cascade is essential to confidently identify and advance promising anticancer compounds. It begins with broad screening to assess general cytotoxicity and narrows down to more specific assays that evaluate long-term effects and potential mechanisms of action. This multi-tiered approach ensures that resources are focused on compounds with the highest therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Long-Term Efficacy cluster_2 Phase 3: Mechanistic Investigation A Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) B Short-Term Viability Assays (SRB or MTT) A->B Expose to Compound P4B & Doxorubicin C IC50 Determination B->C Dose-Response Analysis D Colony Formation Assay C->D Advance Promising Candidates E Quantify Clonogenic Survival D->E Assess long-term proliferative capacity F Hypothesis Generation (e.g., Kinase Pathway Inhibition) E->F Elucidate Mechanism of Action G Western Blot Analysis (p-Akt, p-ERK) F->G Probe key signaling nodes H Target Validation G->H Confirm molecular target engagement

Caption: Experimental workflow for validating antiproliferative compounds.

Part 1: Primary Screening - Assessing Broad Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on the viability and proliferation of cancer cells. This is typically achieved using high-throughput colorimetric assays. The choice of assay is critical and depends on the compound's properties and the desired experimental endpoint.

Methodology Comparison: SRB vs. MTT Assay

Two of the most common assays for assessing cell viability are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.

  • MTT Assay: This assay measures the metabolic activity of living cells.[2] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[2]

    • Advantage: Widely used and well-established.

    • Limitation: Can be affected by compounds that alter cellular redox potential, leading to false-positive or false-negative results.

  • SRB Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[5][6] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell number.[7]

    • Advantage: The SRB assay is generally less susceptible to interference from compounds and is based on a stable, non-enzymatic endpoint.[8] It has demonstrated good linearity and a high signal-to-noise ratio, making it a preferred method for large-scale drug screening, including at the National Cancer Institute (NCI).[8][9]

    • Limitation: Requires a fixation step.

For this guide, we will proceed with the SRB assay due to its robustness and reliability.

Detailed Protocol: Sulforhodamine B (SRB) Assay[5][6][7]
  • Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound P4B and the reference drug, Doxorubicin . Treat the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Comparative Data: IC₅₀ Values (Hypothetical)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.

CompoundCell LineIC₅₀ (µM) after 48h
Compound P4B MCF-7 (Breast)1.2
A549 (Lung)2.5
HCT116 (Colon)1.8
Doxorubicin MCF-7 (Breast)0.9
A549 (Lung)1.5
HCT116 (Colon)1.1

This data is for illustrative purposes only.

From this primary screen, we can observe that Compound P4B exhibits potent antiproliferative activity across multiple cancer cell lines, although it is slightly less potent than the established chemotherapeutic agent, Doxorubicin.

Part 2: Long-Term Efficacy - Assessing Clonogenic Survival

While short-term viability assays are excellent for initial screening, they do not always predict long-term therapeutic efficacy. A more stringent test is the colony formation assay, which assesses the ability of a single cell to undergo sustained proliferation and form a colony. This assay measures the ultimate fate of a cell after treatment, providing a clearer picture of its clonogenic survival.[10]

Detailed Protocol: Colony Formation Assay[10][11][12]
  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to ensure distinct colonies form in the control wells.

  • Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of Compound P4B or Doxorubicin for a defined period (e.g., 24 hours).

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 2 hours.

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) to quantify the effect of the treatment.

    • PE = (No. of colonies formed / No. of cells seeded) x 100%

    • SF = No. of colonies formed after treatment / (No. of cells seeded x PE)

Comparative Data: Clonogenic Survival (Hypothetical)
Treatment (MCF-7 Cells)Surviving Fraction (%)
Vehicle Control100
Compound P4B (0.5 µM) 45
Doxorubicin (0.5 µM) 30

This data is for illustrative purposes only.

The colony formation assay reveals that Compound P4B significantly reduces the long-term proliferative capacity of MCF-7 cells, further validating its antiproliferative effects.

Part 3: Mechanistic Investigation - Probing Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Many pyridine-containing compounds exert their anticancer effects by modulating key intracellular signaling pathways that control cell proliferation, survival, and differentiation.[1] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and the MAPK/ERK pathways.[11][12][13]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[14][15] Its aberrant activation is a common event in many cancers, promoting proliferation and reducing apoptosis.[11][15]

  • MAPK/ERK Pathway: This cascade transmits signals from the cell surface to the nucleus, playing a critical role in cell proliferation, differentiation, and survival.[12][13] Constitutive activation of this pathway is found in approximately one-third of all human cancers.[12]

Hypothesis Generation

Given the structural features of the this compound scaffold, a plausible hypothesis is that Compound P4B inhibits one or both of these critical pro-survival signaling pathways. We can test this hypothesis using Western Blot analysis to examine the phosphorylation status of key proteins within these cascades. A decrease in the phosphorylated (active) form of a protein would suggest inhibition of the pathway.

G cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation P4B Compound P4B P4B->RAF P4B->PI3K key1 Signaling Protein key2 Key Kinase key3 Inhibitory Action key4 Cellular Outcome

Caption: Hypothesized inhibition of PI3K/Akt and MAPK pathways.

Detailed Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Treat cancer cells (e.g., MCF-7) with Compound P4B at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Comparative Data: Pathway Modulation (Hypothetical)
Protein Target (MCF-7 Cells)Fold Change in Phosphorylation (vs. Vehicle)
Compound P4B (1.2 µM)
p-Akt (Ser473)0.35
p-ERK (Thr202/Tyr204)0.85

This data is for illustrative purposes only.

The Western blot results suggest that Compound P4B significantly reduces the phosphorylation of Akt, a key node in the PI3K pathway, while having a more modest effect on ERK phosphorylation. This provides a strong, data-driven rationale for its antiproliferative activity and guides future efforts to confirm its precise molecular target.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for validating the antiproliferative effects of novel this compound compounds. Through a combination of short-term viability assays (SRB), long-term clonogenic survival assays, and initial mechanistic studies (Western Blot), a comprehensive preclinical profile can be established.

Our hypothetical compound, Compound P4B , demonstrated significant dose-dependent antiproliferative activity, effectively reduced long-term colony formation, and appeared to exert its effects primarily through the inhibition of the PI3K/Akt signaling pathway.

The logical next steps in the preclinical development of a promising compound like Compound P4B would include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: To confirm if the observed reduction in viability is due to the induction of programmed cell death.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize potency and drug-like properties.

By following this structured, evidence-based approach, researchers can confidently identify and advance novel pyridine-based compounds with the potential to become next-generation cancer therapeutics.

References

  • Vertex AI Search. (2022, March 24). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • Vertex AI Search. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH.
  • Vertex AI Search. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC.
  • Vertex AI Search. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC.
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